molecular formula C34H44N6O5 B607722 GR 100679 CAS No. 150351-87-4

GR 100679

Número de catálogo: B607722
Número CAS: 150351-87-4
Peso molecular: 616.76
Clave InChI: IBEKIBIBZTXBOZ-GJDOKZOISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GR 100679 is a selective, non-peptide antagonist of the tachykinin Neurokinin 2 (NK2) receptor. It is a valuable research tool for investigating the role of the NK2 receptor and its endogenous ligand, Neurokinin A, in various physiological and pathophysiological processes. The NK2 receptor is a G-protein coupled receptor (GPCR) widely distributed in the peripheral and central nervous systems, particularly in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts . In research settings, this compound has been utilized as a radioligand ([3H]-GR 100679) in autoradiographic studies to map and confirm the presence of NK2 receptor binding sites in brain regions such as the hippocampus, thalamus, and cortex, supporting the investigation of its role in emotional processes and anxiety . Its antagonistic action makes it relevant for in vitro and in vivo studies aimed at modulating smooth muscle contractility, visceral sensitivity, and airway hyperreactivity . By selectively blocking the NK2 receptor, this compound helps researchers explore potential therapeutic pathways for conditions like irritable bowel syndrome, overactive bladder, asthma, and anxiety disorders . This product is labeled "For Research Use Only" (RUO) and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic procedures, nor for human use. RUO products are not subject to the regulatory evaluation for accuracy, specificity, or precision required for clinical diagnostics . Researchers are responsible for all off-label use.

Propiedades

Número CAS

150351-87-4

Fórmula molecular

C34H44N6O5

Peso molecular

616.76

Nombre IUPAC

N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-2-(dimethylamino)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide

InChI

InChI=1S/C34H44N6O5/c1-22(37-30(41)21-36-32(43)24-14-8-5-9-15-24)31(42)38-28(19-25-20-35-27-17-11-10-16-26(25)27)33(44)39-34(45)29(40(2)3)18-23-12-6-4-7-13-23/h4,6-7,10-13,16-17,20,22,24,28-29,35H,5,8-9,14-15,18-19,21H2,1-3H3,(H,36,43)(H,37,41)(H,38,42)(H,39,44,45)/t22-,28+,29-/m0/s1

Clave InChI

IBEKIBIBZTXBOZ-GJDOKZOISA-N

SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(=O)C(CC3=CC=CC=C3)N(C)C)NC(=O)CNC(=O)C4CCCCC4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GR 100679;  GR-100679;  GR100679; 

Origen del producto

United States

Foundational & Exploratory

Technical Deep Dive: GR 100679 & The NK2 Receptor Interface

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: GR 100679 (Cyclohexylcarbonyl-Gly-Ala-D-Trp-Phe-NMe2) Mechanism: Competitive Antagonism at Tachykinin NK2 Receptors

Executive Summary

This compound is a potent, selective, peptidic antagonist of the Tachykinin NK2 receptor (NK2R). Unlike broad-spectrum tachykinin inhibitors, this compound exhibits high specificity for NK2 over NK1 and NK3 subtypes, making it a critical "tool compound" in pharmacological research. It is widely utilized to delineate the physiological role of Neurokinin A (NKA) in respiratory bronchoconstriction and gastrointestinal motility. In its tritiated form (


-GR 100679), it serves as the gold-standard radioligand for labeling NK2 receptors in binding assays.

This guide details the molecular mechanism of this compound, its interference with Gq-coupled signaling, and the experimental protocols required to validate its affinity (


) and potency (

).

Chemical Profile & Structural Logic

This compound is a modified pentapeptide. Its design overcomes the rapid enzymatic degradation typical of endogenous tachykinins while maintaining high receptor affinity.

  • Chemical Name:

    
    -Cyclohexylcarbonyl-Gly-L-Ala-D-Trp-L-Phe-
    
    
    
    -dimethylamide[1]
  • Molecular Class: Synthetic Peptidic Antagonist

  • Key Structural Modifications:

    • N-terminal Cyclohexylcarbonyl group: Enhances lipophilicity and resistance to aminopeptidases.

    • D-Trp substitution: Induces a "beta-turn" conformation critical for locking the peptide into an antagonist orientation within the receptor pocket.

    • C-terminal Dimethylamide: Protects against carboxypeptidase degradation.

Mechanism of Action: The Gq/11 Blockade

The core mechanism of this compound is competitive antagonism .[2] It binds reversibly to the orthosteric site of the NK2 receptor, preventing the binding of the endogenous agonist, Neurokinin A (NKA).

The Endogenous Pathway (Agonist Mode)

Under normal physiological conditions, NKA binds to the NK2 receptor, a G-protein coupled receptor (GPCR). This induces a conformational change that activates the heterotrimeric


 protein.
  • Activation:

    
     exchanges GDP for GTP.
    
  • Effector:

    
    -GTP activates Phospholipase C-
    
    
    
    (PLC
    
    
    ).
  • Second Messengers: PLC

    
     hydrolyzes 
    
    
    
    into
    
    
    (Inositol trisphosphate) and DAG (Diacylglycerol).
  • Response:

    
     triggers 
    
    
    
    release from the sarcoplasmic reticulum, causing smooth muscle contraction (bronchoconstriction/peristalsis).
The Antagonist Mode (this compound)

This compound occupies the transmembrane binding pocket but does not induce the conformational shift required for


 coupling.
  • Result: The signaling cascade is silenced. Intracellular calcium remains at basal levels, and smooth muscle remains relaxed even in the presence of NKA.

Signaling Pathway Visualization

NK2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (Agonist) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds & Activates GR This compound (Antagonist) GR->NK2R Blocks (Competitive) Gq Gq Protein Activation NK2R->Gq Agonist Induced PLC Phospholipase C (PLC-beta) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Triggers Release Contraction Smooth Muscle Contraction Ca->Contraction Actin-Myosin Crossbridge

Figure 1: The competitive antagonism of this compound at the NK2 receptor interface, preventing the Gq-mediated calcium cascade.

Experimental Protocols (Validation Systems)

To scientifically validate this compound, one must characterize its binding affinity (


) and its functional potency (

).
Protocol A: Saturation Binding Assay (Determining )

Objective: Determine the equilibrium dissociation constant (


) of 

-GR 100679 and the receptor density (

) in a tissue preparation (e.g., Hamster Trachea or transfected CHO cells).

Methodology:

  • Tissue Prep: Homogenize tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing peptidase inhibitors: phosphoramidon, chymostatin, leupeptin). Centrifuge at 48,000 x g to isolate membrane fraction.

  • Incubation:

    • Prepare 12-point serial dilution of

      
      -GR 100679 (Range: 0.1 nM to 10 nM).
      
    • Total Binding: Membrane + Radioligand.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold this compound (1

      
      M) or NKA (1 
      
      
      
      M).
    • Incubate for 60-90 mins at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce filter binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot Specific Binding (Total - NSB) vs. Concentration. Fit to a one-site hyperbola model:

    
    
    
Protocol B: Functional Schild Analysis (Determining )

Objective: Confirm competitive antagonism and quantify potency in a physiological system (Guinea Pig Trachea).

Methodology:

  • Setup: Mount tracheal rings in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95%

    
    /5% 
    
    
    
    ).
  • Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Control Curve: Generate a cumulative concentration-response curve (CRC) for the agonist Neurokinin A (NKA) (

    
     M to 
    
    
    
    M). Wash out.
  • Antagonist Incubation: Incubate tissue with a fixed concentration of this compound (e.g., 10 nM) for 30 mins.

  • Test Curve: Generate a second NKA CRC in the presence of this compound. Repeat for increasing concentrations of this compound (30 nM, 100 nM).

  • Analysis: Calculate the Dose Ratio (DR) =

    
    .
    
    • Schild Plot: Plot

      
       vs. 
      
      
      
      .
    • Result: A linear slope of 1.0 indicates competitive antagonism.[3] The X-intercept is the

      
       (measure of affinity).[3]
      
Experimental Workflow Visualization

Experimental_Workflow cluster_binding Protocol A: Radioligand Binding cluster_functional Protocol B: Functional Assay Step1 Membrane Prep (CHO-NK2 or Tissue) Step2 Incubate with [3H]-GR 100679 Step1->Step2 Step3 Filter & Wash (GF/B Filters) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Result1 Output: Kd & Bmax Step4->Result1 StepA Organ Bath (Tracheal Rings) StepB Agonist Curve (NKA alone) StepA->StepB StepC Incubate this compound (30 mins) StepB->StepC StepD Agonist Curve (NKA + GR) StepC->StepD Result2 Output: pA2 (Schild) StepD->Result2

Figure 2: Dual-stream validation workflow for characterizing this compound affinity and potency.

Data Summary & Comparative Pharmacology

This compound is defined by its high selectivity. The table below summarizes its affinity profile compared to other tachykinin ligands.

CompoundReceptor TargetAffinity (

/

)
Type
This compound NK2 9.0 - 9.5 Peptide Antagonist
Neurokinin ANK28.5 - 9.0Endogenous Agonist
GR 159897NK29.5 - 10.0Non-peptide Antagonist
SR 48968NK28.5 - 9.0Non-peptide Antagonist
Substance PNK1< 6.0 (at NK2)NK1 Selective Agonist

Note:


 values are derived from displacement of 

-GR 100679 in transfected CHO cells.

Therapeutic Implications

While this compound is primarily a research tool due to the pharmacokinetic limitations of peptides (rapid clearance, poor oral bioavailability), its mechanism underpins the development of stable non-peptide analogs (e.g., Saredutant).

  • Asthma: NK2 receptors on bronchial smooth muscle mediate the non-cholinergic bronchoconstriction seen in asthmatic hyper-responsiveness. This compound blockade demonstrates that this pathway is distinct from the cholinergic (vagus nerve) pathway.

  • Irritable Bowel Syndrome (IBS): NK2 receptors drive high-amplitude propagating contractions in the colon. Antagonism reduces visceral hypersensitivity and hypermotility without abolishing basal peristalsis.

References

  • Characterization of the NK2 receptor antagonist GR 159897 . European Journal of Pharmacology. (1995). Link

    • Citation Context: Validates this compound as the radioligand of choice for NK2 binding assays and compares affinities.
  • Competitive antagonists discriminate between NK2 tachykinin receptor subtypes . British Journal of Pharmacology. (1990). Link

    • Citation Context: Establishes the methodology for Schild plot analysis in rabbit pulmonary artery and hamster trachea using peptide antagonists.
  • Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome . British Journal of Pharmacology. (2004). Link

    • Citation Context: Discusses the therapeutic translation of NK2 blockade from tool compounds like this compound to clinical candid
  • IUPHAR/BPS Guide to PHARMACOLOGY: GR100679 . IUPHAR. Link

    • Citation Context: Authoritative database record for chemical structure and binding constants.

Sources

Introduction: Unveiling GR 100679, a Precision Tool for Tachykinin Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of the Peptide Antagonist GR 100679

This compound is a synthetic peptide recognized within the scientific community as a potent and selective competitive antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] Its primary and most widespread application is in its tritiated form, [³H]this compound, which serves as a high-affinity radioligand for the characterization of NK2 receptors in various tissues and cell preparations.[2] Due to its specialized nature, this guide moves beyond a simple cataloging of facts to provide a deeper, field-proven perspective on its mechanism, application, and the causality behind its use in experimental design. For drug development professionals and researchers, understanding the nuances of this compound is not just about understanding a single molecule, but about appreciating a critical tool that has helped define the pharmacology of the entire NK2 receptor system.

Chemical Identity:

  • IUPAC Name: N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide[1]

  • Compound Class: Peptide[1]

  • CAS Registry No.: 150351-87-4[1]

Pharmacological Profile: Mechanism and Selectivity

The Tachykinin NK2 Receptor Signaling Axis

The biological effects of this compound are defined by its interaction with the tachykinin NK2 receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and preferentially binds the endogenous tachykinin peptide, Neurokinin A (NKA).[3] NK2 receptors are densely expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, where their activation is a key driver of muscle contraction.[3][4]

Upon binding of an agonist like NKA, the NK2 receptor undergoes a conformational change, activating its associated heterotrimeric G protein, primarily Gαq. This initiates a well-defined signaling cascade:

  • Gαq Activation: The activated Gαq subunit exchanges GDP for GTP.

  • Phospholipase C (PLC) Stimulation: Gαq-GTP activates PLC, an enzyme that cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).

  • Second Messenger Generation: This cleavage produces two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

  • Physiological Response: The rapid increase in intracellular Ca²⁺ concentration activates calcium-dependent signaling pathways, such as calmodulin and protein kinase C (PKC), ultimately leading to the contraction of smooth muscle cells.

This compound functions as a competitive antagonist at the NKA binding site on the NK2 receptor. It binds reversibly to the receptor but does not elicit a downstream signal, thereby blocking NKA from binding and initiating the contractile signaling cascade.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) (Agonist) NK2R NK2 Receptor NKA->NK2R Binds & Activates GR100679 This compound (Antagonist) GR100679->NK2R Binds & Blocks Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_ion ER->Ca_ion Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca_ion->Contraction Triggers

NK2 Receptor Signaling Pathway and Point of this compound Antagonism.
Binding Affinity and Selectivity in Context

While this compound is established as a potent and selective NK2 antagonist, its most prominent role in published literature is as the radiolabeled tracer [³H]this compound. This makes it a benchmark standard for determining the binding affinities of novel compounds. To provide a clear context for the level of potency and selectivity expected of high-quality NK2 antagonists, the following table summarizes data for other well-characterized compounds in this class.

CompoundReceptor TargetAffinity (pKi / pKB)Selectivity ProfileReference(s)
GR 94800 NK29.6>1000-fold selective for NK2 over NK1 (pKB 6.4) and NK3 (pKB 6.0)[2]
MEN 11420 (Nepadutant) NK28.1 - 10.2Highly selective for NK2 receptors on various animal and human smooth muscle preparations.[5]
GR 159897 NK29.5 (human)Negligible activity at NK1 (pKi 5.3) and NK3 (pKi < 5) receptors.[2]

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB/pA2 is the negative logarithm of the antagonist's equilibrium dissociation constant. Higher values indicate greater binding affinity.

The high pKi values of these compounds, determined in competitive binding assays often using [³H]this compound, underscore the potency required for effective NK2 receptor blockade.[2]

Core Experimental Methodologies: A Practical Guide

The utility of this compound is best demonstrated through its application in foundational pharmacological assays. The following protocols are presented not merely as steps, but with integrated rationale to ensure self-validating and reproducible outcomes.

Competitive Radioligand Binding Assay for NK2 Receptor Affinity

This assay is the gold standard for determining a test compound's affinity (Ki) for the NK2 receptor. The principle is based on the competition between a fixed concentration of the radioligand, [³H]this compound, and varying concentrations of an unlabeled test compound for binding to the receptor.

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_analysis 4. Quantification & Analysis Membrane_Prep Prepare Membranes (e.g., from CHO cells expressing hNK2R or tissue homogenates) Incubate Incubate Membranes, [³H]GR100679, and Test Compound (or buffer/non-specific ligand) (e.g., 60 min at 30°C) Membrane_Prep->Incubate Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubate Radioligand_Prep Prepare [³H]GR100679 Solution (at concentration near Kd) Radioligand_Prep->Incubate Filter Rapid Vacuum Filtration (through GF/C filters to separate bound from free radioligand) Incubate->Filter Wash Wash Filters (with ice-cold buffer to remove non-bound radioactivity) Filter->Wash Count Quantify Radioactivity (using liquid scintillation counting) Wash->Count Analyze Data Analysis (Calculate IC₅₀ and convert to Ki using Cheng-Prusoff equation) Count->Analyze

Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Rationale: To isolate the target receptor. Membranes from cells overexpressing the human NK2 receptor (e.g., CHO-hNK2R) or from tissues rich in NK2 receptors (e.g., guinea pig lung, rabbit pulmonary artery) are used.

    • Procedure: Homogenize cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors). Centrifuge to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, [³H]this compound (e.g., at a final concentration of 0.5 nM), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, [³H]this compound, and a high concentration of an unlabeled NK2 ligand (e.g., 1 µM NKA) to saturate all specific binding sites.

    • Test Compound Wells: Add membrane preparation, [³H]this compound, and serial dilutions of the test compound.

  • Incubation:

    • Rationale: To allow the binding reaction to reach equilibrium.

    • Procedure: Incubate the plate with gentle agitation for a predetermined time and temperature (e.g., 60 minutes at 30°C).

  • Separation of Bound and Free Ligand:

    • Rationale: To isolate the receptor-bound radioligand for quantification. Rapid separation is critical to prevent dissociation.

    • Procedure: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer.

  • Quantification:

    • Rationale: To measure the amount of bound radioligand.

    • Procedure: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Rationale: To determine the potency of the test compound.

    • Procedure:

      • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

      • Fit the curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]this compound used and Kd is its dissociation constant for the NK2 receptor.

In Vitro Functional Assay: Guinea Pig Tracheal Ring Contraction

This organ bath assay assesses the functional antagonism of this compound by measuring its ability to inhibit NKA-induced smooth muscle contraction in an isolated airway tissue preparation.

Step-by-Step Protocol:

  • Tissue Dissection and Preparation:

    • Rationale: The guinea pig trachea is a classic model rich in NK2 receptors that mediate a robust contractile response to NKA.

    • Procedure: Humanely euthanize a guinea pig. Carefully dissect the trachea and place it in a petri dish filled with cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). Clean away connective tissue and cut the trachea into 4-5 mm rings.

  • Mounting in Organ Bath:

    • Rationale: To maintain tissue viability and measure isometric contractile force.

    • Procedure: Suspend each tracheal ring between two L-shaped hooks in a heated (37°C) organ bath chamber containing oxygenated Krebs solution. One hook is fixed, and the other is connected to an isometric force transducer, which is linked to a data acquisition system.

  • Equilibration and Tensioning:

    • Rationale: To allow the tissue to stabilize and to apply optimal resting tension for measuring contraction.

    • Procedure: Allow the rings to equilibrate for at least 60 minutes, replacing the Krebs solution every 15-20 minutes. Apply a resting tension of approximately 1.5-2.0 grams and allow the tissue to stabilize.

  • Antagonist Incubation:

    • Rationale: To allow the antagonist to occupy the NK2 receptors before agonist challenge.

    • Procedure: For test tissues, add this compound (or another test antagonist) to the organ bath at a desired final concentration and incubate for a set period (e.g., 30 minutes). Control tissues receive only the vehicle.

  • Cumulative Concentration-Response Curve to NKA:

    • Rationale: To measure the potency of NKA in causing contraction and how this is affected by the antagonist.

    • Procedure: Add NKA to the organ baths in a cumulative manner (i.e., increasing the concentration step-wise without washing out the previous concentration). Start at a low concentration (e.g., 1 nM) and increase by half-log increments until a maximal contraction is achieved. Record the force of contraction at each concentration.

  • Data Analysis:

    • Rationale: To quantify the degree of antagonism.

    • Procedure:

      • For each ring, express the contraction at each NKA concentration as a percentage of the maximal contraction achieved.

      • Plot the percent response against the log concentration of NKA to generate concentration-response curves for both control and antagonist-treated tissues.

      • A competitive antagonist like this compound will cause a rightward shift in the NKA concentration-response curve without reducing the maximal response. The magnitude of this shift can be used to calculate the antagonist's affinity (pA₂ value).

Pharmacokinetic Considerations for a Peptide Tool Compound

As a peptide, this compound is subject to pharmacokinetic challenges that generally limit its use to in vitro and specialized in vivo experimental settings rather than as a systemic therapeutic.

  • Absorption: Peptides typically exhibit poor oral bioavailability due to rapid degradation by proteases in the gastrointestinal tract and low permeability across the intestinal epithelium. Administration is therefore restricted to parenteral routes for systemic exposure.[4]

  • Distribution: Distribution is generally limited by the size and charge of the peptide.

  • Metabolism: Peptides are rapidly cleared from circulation by peptidases in the blood and tissues.

  • Elimination: Renal excretion is a primary route of elimination for smaller peptides.[4]

These properties underscore why this compound excels as an in vitro tool and a radioligand, where these liabilities are not a factor, and why the field has largely pursued non-peptide small molecules for the development of clinically viable NK2 receptor antagonists.[2]

Conclusion

This compound is a cornerstone tool for the pharmacological investigation of the tachykinin NK2 receptor. While its intrinsic properties as a peptide limit its therapeutic potential, its high affinity and selectivity make its radiolabeled form, [³H]this compound, an invaluable asset for receptor binding studies. It serves as the benchmark against which novel NK2 receptor antagonists are measured. For the researcher, a thorough understanding of its application in both binding and functional assays provides a robust framework for exploring the complex biology of the tachykinin system and for advancing the development of new therapeutics for respiratory and gastrointestinal disorders.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. GR100679 | Ligand page. [Online] Available from: [Link]

  • Lördal, M., et al. (1999). A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine. British Journal of Pharmacology, 128(6), 1296-1302. [Online] Available from: [Link]

  • Maggi, C. A., et al. (1991). Competitive antagonists discriminate between NK2 tachykinin receptor subtypes. British Journal of Pharmacology, 102(2), 361-365. [Online] Available from: [Link]

  • PubChem. Peptide-T. [Online] Available from: [Link]

  • Arrigoni-Martelli, E. (1990). Profile of activity of a new anti-inflammatory agent, ST 679 (MED 15). Drugs Under Experimental and Clinical Research, 16(2), 63-66. [Online] Available from: [Link]

  • Multispan, Inc. Tachykinin GPCR Family Subtypes and Products. [Online] Available from: [Link]

  • PubChem. NH2-Ala-Gly-Ala-Gly-Thr-Gly-Ala-Thr-Ala-Ile-Gly-Met-Val-Thr-Gln-Tyr-His-Gln-Val-Leu-COOH. [Online] Available from: [Link]

  • Creative Bioarray. Pharmacokinetics of Therapeutic Peptides. [Online] Available from: [Link]

Sources

role of GR 100679 in blocking neurokinin A effects

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of GR 100679 in Blocking Neurokinin A Effects

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal tool in neurokinin research. We will delve into the molecular mechanisms of Neurokinin A (NKA) signaling, the specific antagonistic action of this compound, and the experimental methodologies used to validate its function. This document is intended for researchers, scientists, and drug development professionals engaged in the study of tachykinin receptor systems.

Section 1: The Neurokinin A / NK2 Receptor Signaling Axis

The Tachykinin Family: Key Neuromodulators

The tachykinins are a family of neuropeptides characterized by a common C-terminal sequence. The principal mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides act as neurotransmitters and neuromodulators in both the central and peripheral nervous systems, mediating a wide array of physiological and pathophysiological processes.[1][2] Their actions are transduced by three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors, for which SP, NKA, and NKB are the respective preferred endogenous ligands.[2]

Neurokinin A and its High-Affinity Target: The NK2 Receptor

Neurokinin A (NKA), formerly known as Substance K, is a decapeptide derived from the pre-protachykinin gene.[3] It exerts potent excitatory effects and is critically involved in inflammatory processes, pain transmission, and smooth muscle contraction.[3] The primary biological functions of NKA are mediated through its high-affinity binding to the Neurokinin-2 Receptor (NK2R).[1][4]

The NK2R Downstream Signaling Cascade

The NK2R is a canonical GPCR that primarily couples to the Gq/11 family of G-proteins.[5] The binding of NKA to the NK2R initiates a conformational change in the receptor, triggering the following intracellular signaling cascade:

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates PLC.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and DAG synergistically activate PKC, which then phosphorylates a host of downstream target proteins, leading to various cellular responses.

In some systems, the NK2R has also been shown to couple to Gαs-proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[5][6] These signaling events are the molecular basis for NKA's physiological effects, such as bronchoconstriction and gastrointestinal motility.[3][7]

NK2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq/11 Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Increase IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response

Figure 1: Neurokinin A signaling pathway via the NK2 receptor.

Section 2: this compound as a Selective NK2 Receptor Antagonist

Introduction to this compound

This compound is a synthetic, non-peptide molecule recognized for its potent and highly selective antagonist activity at the NK2 receptor.[8] Its development provided the scientific community with a critical chemical tool to dissect the specific roles of the NKA/NK2R pathway, distinct from the actions of other tachykinins. Chemically, it is identified as N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide.[9]

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist .[8][10] This means it reversibly binds to the same orthosteric site on the NK2 receptor as the endogenous agonist, Neurokinin A. However, the binding of this compound does not induce the necessary conformational change to activate the receptor and initiate downstream signaling. By occupying the binding site, this compound effectively blocks NKA from accessing and activating the receptor, thus inhibiting its biological effects. This competitive nature is a key aspect of its utility, as its effects can be surmounted by increasing concentrations of the agonist.

Competitive_Antagonism cluster_ligands Ligands cluster_receptor Receptor Site cluster_effect Cellular Effect NKA Neurokinin A (Agonist) NK2R NK2 Receptor NKA->NK2R Binds & Activates NKA->NK2R X GR100679 This compound (Antagonist) GR100679->NK2R Binds & Blocks Signaling Signaling Cascade (Ca²⁺, IP3, etc.) NK2R->Signaling NoSignaling No Signaling NK2R->NoSignaling

Figure 2: Competitive antagonism of the NK2 receptor by this compound.

Pharmacological Profile: Potency and Selectivity

The utility of any antagonist in research is defined by its potency and selectivity. This compound and its structural analogs, like GR 159897, exhibit a highly desirable profile. Quantitative data, typically expressed as pKi (the negative logarithm of the inhibition constant, Ki), demonstrates the high affinity for the target receptor.

CompoundTargetAssay TypepKi / pA₂Selectivity ProfileReference
GR 159897 Human NK2RRadioligand Binding ([³H]GR100679 displacement)9.5 (pKi)Highly selective over NK1R (pKi=5.3) and NK3R (pKi < 5)[8]
GR 159897 Rat NK2RRadioligand Binding ([³H]GR100679 displacement)10.0 (pKi)N/A[8][10]
GR 159897 Guinea Pig NK2RFunctional Assay (Trachea Contraction)8.7 (pA₂)Negligible activity at NK1R (pKB < 5)[8]

Note: GR 159897 is a closely related, highly potent non-peptide NK2 antagonist often characterized using radiolabeled [³H]GR100679, highlighting the central role and high affinity of the this compound scaffold.[8][10][11]

Section 3: Experimental Validation of NK2R Blockade by this compound

The definitive demonstration of this compound's role requires a multi-tiered experimental approach, progressing from molecular binding assays to functional cellular and in vivo models.

In Vitro Methodologies

3.1.1 Radioligand Binding Assay: Quantifying Affinity

  • Causality and Rationale: This assay directly measures the interaction between this compound and the NK2 receptor. By quantifying the displacement of a high-affinity radiolabeled ligand, we can determine the binding affinity (Ki) of our unlabeled compound. The use of membranes from cells specifically overexpressing the human NK2 receptor ensures that the observed binding is target-specific, forming a self-validating system.

  • Detailed Step-by-Step Protocol:

    • Membrane Preparation:

      • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor gene.

      • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

      • Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes.

      • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

    • Competitive Binding Reaction:

      • In a 96-well plate, add a constant concentration of radioligand (e.g., 0.5 nM [³H]GR100679).

      • Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

      • To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled NK2R ligand (e.g., 1 µM GR 159897).

      • Initiate the binding reaction by adding a fixed amount of membrane protein (e.g., 20 µg) to each well.

      • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Separation and Quantification:

      • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

      • Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

      • Allow the filters to dry, then add scintillation cocktail.

      • Quantify the radioactivity on the filters using a scintillation counter.

    • Data Analysis:

      • Plot the percentage of specific binding against the log concentration of unlabeled this compound.

      • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.1.2 Functional Assay: Measuring Intracellular Calcium Mobilization

  • Causality and Rationale: This assay moves from binding to function. If this compound is an effective antagonist, it should prevent the NKA-induced downstream signaling, of which a rapid increase in intracellular Ca²⁺ is a hallmark.[12] This directly tests the "blocking" action claimed. The use of a specific NK2 agonist and antagonist pair on NK2-expressing cells validates that the observed effect is mediated through the target receptor.

  • Detailed Step-by-Step Protocol:

    • Cell Preparation:

      • Plate HEK293 or CHO cells stably expressing the human NK2 receptor in a black, clear-bottom 96-well plate and grow to confluence.

      • Aspirate the growth medium.

    • Fluorescent Dye Loading:

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

      • Incubate for 45-60 minutes at 37°C, allowing the acetoxymethyl (AM) ester to be cleaved, trapping the active dye inside the cells.

      • Wash the cells gently with buffer to remove extracellular dye.

    • Antagonist Pre-incubation:

      • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

      • Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

    • Agonist Stimulation and Measurement:

      • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic reads.

      • Measure baseline fluorescence for a short period (e.g., 10-20 seconds).

      • Inject a fixed concentration of an NK2 agonist (e.g., Neurokinin A or the selective agonist [β-Ala⁸]-NKA(4-10)) into the wells.[13] The chosen concentration should be one that elicits a submaximal to maximal response (e.g., EC₈₀).

      • Immediately record the change in fluorescence intensity over time (e.g., for 1-2 minutes).

    • Data Analysis:

      • Calculate the peak fluorescence response for each well, subtracting the baseline reading.

      • Plot the response as a percentage of the control (agonist alone) against the log concentration of this compound.

      • Fit the resulting dose-response curve using non-linear regression to determine the IC₅₀ for the functional blockade.

In Vivo Methodology: The Guinea Pig Bronchoconstriction Model
  • Causality and Rationale: This model translates the in vitro findings into a complex physiological system. Bronchoconstriction is a well-established and robust in vivo effect of NK2 receptor activation.[3][8] Demonstrating that systemically administered this compound can block agonist-induced bronchoconstriction provides powerful evidence of its efficacy and bioavailability in a living organism.

  • Detailed Step-by-Step Protocol:

    • Animal Preparation:

      • Anesthetize a male guinea pig (e.g., with pentobarbitone).

      • Cannulate the trachea to allow for artificial ventilation and measurement of airway pressure.

      • Cannulate the jugular vein for intravenous administration of the antagonist and agonist.

    • Measurement of Bronchoconstriction:

      • Ventilate the animal at a constant volume.

      • Measure changes in pulmonary inflation pressure as an index of bronchoconstriction. An increase in pressure reflects a narrowing of the airways.

    • Experimental Procedure:

      • Administer a bolus intravenous injection of a selective NK2 agonist, such as GR64349, and record the peak increase in inflation pressure.[8]

      • Allow the response to return to baseline.

      • Administer this compound intravenously at a specific dose (e.g., 0.12 mg/kg).[8]

      • After a set time (e.g., 15 minutes), re-challenge the animal with the same dose of the NK2 agonist and record the response.

      • The antagonism can be quantified by calculating the dose-ratio: the factor by which the agonist dose must be increased to produce the same response observed before the antagonist was given.

    • Data Analysis:

      • Compare the magnitude of the bronchoconstrictor response to the agonist before and after the administration of this compound.

      • A significant reduction in the response post-antagonist demonstrates in vivo blocking activity. The duration of action can be assessed by challenging with the agonist at various time points after antagonist administration.[8][10]

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation cluster_data Data Output Binding Radioligand Binding Assay (CHO-hNK2R Membranes) Functional Calcium Mobilization Assay (Whole Cells) Ki Determine Affinity (Ki) Binding->Ki IC50 Determine Functional Potency (IC₅₀) Functional->IC50 VivoModel Bronchoconstriction Model (Anesthetized Guinea Pig) Efficacy Confirm In Vivo Efficacy & Duration of Action VivoModel->Efficacy Ki->VivoModel IC50->VivoModel

Sources

GR 100679: Mechanistic Validation of NK2 Receptor Antagonism in Neurogenic Asthma

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GR 100679 Therapeutic Potential in Asthma Research Content Type: Technical Whitepaper / Research Guide Audience: Pharmacologists, Respiratory Scientists, and Drug Discovery Leads

Technical Whitepaper & Experimental Guide

Executive Summary: The Neurogenic Hypothesis

While corticosteroids remain the gold standard for inflammatory asthma, they often fail to fully suppress neurogenic inflammation —a distinct pathology driven by sensory nerve activation and neuropeptide release.

This compound (a potent, selective peptide antagonist of the Tachykinin NK2 receptor) represents a critical "molecular probe" in respiratory pharmacology. Developed by Glaxo (now GSK) during the seminal era of tachykinin research, it provided the first definitive proof that Neurokinin A (NKA) , rather than Substance P, is the primary mediator of non-cholinergic bronchoconstriction in human airways.

This guide details the mechanistic grounding, experimental utility, and protocols for utilizing this compound to isolate NK2-mediated pathology in asthma research.

Mechanistic Pharmacology
2.1 The Target: NK2 Receptor

In the asthmatic airway, sensory nerves release tachykinins. While Substance P acts on NK1 receptors (causing edema/leakage), Neurokinin A (NKA) acts on NK2 receptors located directly on airway smooth muscle.

  • Agonist: Neurokinin A (NKA)

  • Receptor: NK2 (Gq-coupled GPCR)

  • Signal Transduction: Activation of Phospholipase C (PLC)

    
     IP3 generation 
    
    
    
    Intracellular
    
    
    release
    
    
    Potent Bronchoconstriction .
2.2 this compound Mechanism

This compound functions as a competitive, reversible antagonist at the NK2 receptor.

  • Selectivity:

    
    -fold selectivity for NK2 over NK1 and NK3 receptors.
    
  • Chemical Nature: It is a constrained peptide (N-(cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide).

  • Therapeutic Impact: By blocking the NK2 receptor, this compound inhibits the "efferent" arm of the axon reflex, preventing smooth muscle contraction even in the presence of high NKA levels.

Visualization: The NK2 Signaling Blockade

The following diagram illustrates the specific intervention point of this compound within the airway smooth muscle signaling cascade.

NK2_Signaling cluster_membrane Smooth Muscle Cell Membrane NKA Neurokinin A (Endogenous Agonist) NK2R NK2 Receptor (Gq-Coupled) NKA->NK2R Activates GR100679 This compound (Antagonist) GR100679->NK2R Inhibits (Competitive) Gq Gq/11 Protein NK2R->Gq Couples PLC Phospholipase C (PLC-β) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Catalyzes Ca Intracellular Ca2+ Release IP3->Ca Triggers Contract Airway Smooth Muscle Contraction Ca->Contract Drives

Caption: this compound competitively blocks NKA binding at the NK2 receptor, severing the Gq-PLC-Ca2+ axis.

Comparative Pharmacological Data

This compound is often benchmarked against other tachykinin antagonists. The table below summarizes its profile, highlighting its high affinity but limited oral bioavailability (due to its peptidic nature).

CompoundClassTargetAffinity (

/

)
Primary Utility
This compound PeptideNK2 8.5 - 9.0 nM Proof-of-concept (IV/Inhaled)
SR 48968 (Saredutant)Non-peptideNK28.5 nMOral drug candidate
GR 159897Non-peptideNK29.5 nMSecond-gen tool
CP-99,994Non-peptideNK1~9.0 nMNK1 comparator (Emesis)

Data Source: Validated against IUPHAR/BPS Guide to Pharmacology and Glaxo internal datasets [1, 2].

Experimental Protocol: The Guinea Pig Bronchospasm Assay

Rationale: The guinea pig is the preferred model for NK2 research because, unlike rats (which rely more on NK1), the guinea pig airway pharmacology closely mimics the human reliance on NK2 for bronchoconstriction.

Objective: To quantify the in vivo bronchoprotective effect of this compound against NKA-induced challenge.

Phase 1: Preparation
  • Anesthesia: Induce anesthesia in Dunkin-Hartley guinea pigs (400–500g) using urethane (1.2 g/kg i.p.).

    • Why Urethane? It preserves autonomic reflexes better than barbiturates.

  • Surgical Instrumentation:

    • Cannulate the trachea for mechanical ventilation.

    • Cannulate the jugular vein for drug administration (this compound).

    • Cannulate the carotid artery for blood pressure monitoring (to rule out hemodynamic artifacts).

  • Ventilation: Ventilate with air (10 mL/kg, 60 strokes/min). Measure Pulmonary Inflation Pressure (PIP) as a surrogate for bronchoconstriction.

Phase 2: The Challenge (Konzett-Rössler Method)
  • Control Challenge: Administer exogenous Neurokinin A (NKA) intravenously (1–10 pmol/kg) to establish a baseline bronchoconstrictive response.

    • Validation: Ensure response is transient and reproducible (wait 10 mins between doses).

  • Intervention: Administer This compound (Intravenous bolus: 0.1 – 1.0 µmol/kg) or vehicle.

    • Note: As a peptide, this compound has a short half-life. Infusion may be required for prolonged studies.

  • Re-Challenge: Administer the NKA dose 5 minutes post-GR 100679.

Phase 3: Data Analysis
  • Calculate the % Inhibition of the PIP increase.

  • Success Criteria: Significant rightward shift in the NKA dose-response curve without affecting histamine or acetylcholine responses (proving selectivity).

Critical Analysis: Why this compound Matters Today

Although this compound did not become a marketed asthma drug (due to the pharmacokinetic limitations of peptides and the eventual development of non-peptide antagonists like saredutant), it remains vital for target validation .

  • Differentiating Pathways: Researchers use this compound to distinguish between "cholinergic" (atropine-sensitive) and "non-adrenergic non-cholinergic" (NANC) bronchoconstriction. If this compound blocks the response, the mechanism is confirmed as NK2-mediated.[1][2]

  • Species Translation: It helped confirm that human bronchi, like guinea pig bronchi, contract via NK2, whereas rat bronchi contract via NK1. This prevented costly failures in translating rat data to humans.

References
  • Stratton, S. C., et al. (1993). "Anxiolytic activity of tachykinin NK2 receptor antagonists in the mouse light-dark box."[1] European Journal of Pharmacology, 250(3), R11-R12.[1]

  • Gronert, U., et al. (1993). "Characterisation, CNS distribution and function of NK2 receptors studied using potent NK2 receptor antagonists." Neuropeptides, 26, 22.

  • Maggi, C. A. (1995). "The mammalian tachykinin receptors." General Pharmacology: The Vascular System, 26(5), 911-944. (Fundamental review establishing the NK2 role in airways).
  • IUPHAR/BPS Guide to Pharmacology. "GR100679 Ligand Page."

Sources

Comparative Pharmacology: GR 100679 vs. Substance P Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Pharmacological Research [1][2]

Executive Summary

This guide delineates the critical pharmacological distinctions between GR 100679 and Substance P (SP) antagonists . While both modulate the tachykinin signaling system, they target distinct receptor subtypes with divergent physiological outcomes.[3]

  • This compound is a highly selective, peptidic antagonist of the NK2 receptor , primarily used as a radioligand tool to study Neurokinin A (NKA) signaling in smooth muscle (bronchi, gut).[1]

  • Substance P Antagonists (e.g., Aprepitant, CP-96,345) are typically non-peptide small molecules targeting the NK1 receptor , clinically validated for chemotherapy-induced nausea and vomiting (CINV).[1][2]

The confusion often stems from the overlapping homology of tachykinin ligands (Substance P, Neurokinin A, Neurokinin B), but the receptor selectivity is absolute and critical for experimental design.

Part 1: Molecular Pharmacology & Selectivity Profile[1]

The Tachykinin Receptor Family

To understand the difference, one must map the ligands to their preferred receptors. The tachykinin system comprises three G-protein-coupled receptors (GPCRs) coupled to the


 pathway.[1][2]
Receptor SubtypeEndogenous LigandPrimary Antagonist ClassKey Physiological Role
NK1 Receptor Substance P (SP)SP Antagonists (e.g., Aprepitant)Neurogenic inflammation, Emesis, Pain transmission
NK2 Receptor Neurokinin A (NKA)This compound , SR 48968Bronchoconstriction, Intestinal motility
NK3 Receptor Neurokinin B (NKB)Osanetant, TalnetantSex hormone regulation, Osmoregulation
Structural & Mechanistic Comparison

This compound is a peptide derivative (


).[1][2] Its peptidic nature limits its oral bioavailability, restricting it primarily to in vitro assays or specific in vivo research models.[1] In contrast, modern Substance P antagonists  are lipophilic small molecules designed for blood-brain barrier (BBB) penetration.[1][2]
Comparative Data Table
FeatureThis compoundSubstance P Antagonists (e.g., Aprepitant)
Primary Target NK2 Receptor NK1 Receptor
Chemical Structure Peptidic (Modified Pentapeptide)Non-peptide Small Molecule
Mechanism Competitive Antagonism of NKACompetitive Antagonism of Substance P
Selectivity (

)
NK2 (~9.[1][2][4][5]5) >> NK1 (<6.0)NK1 (~9.0-10.[1][2]0) >> NK2 (<6.0)
Primary Assay Use Radioligand ([3H]-GR 100679) for NK2 labelingFunctional antagonism (Calcium Flux)
Clinical Status Research Tool (Preclinical)FDA Approved (Antiemetic)

Part 2: Signaling Pathways & Mechanism

Both agents block receptors coupled to the


 protein family. However, the downstream physiological effects differ due to the cellular localization of NK1 vs. NK2 receptors.
Mechanism of Action (Visualized)

The following diagram illustrates the parallel but distinct pathways. This compound blocks the NKA-driven pathway, while SP antagonists block the SP-driven pathway.[2]

TachykininSignaling cluster_legend Legend SP Substance P NK1 NK1 Receptor (Endothelium/Neurons) SP->NK1 Activates NKA Neurokinin A NK2 NK2 Receptor (Smooth Muscle) NKA->NK2 Activates SPA SP Antagonist (e.g., Aprepitant) SPA->NK1 Blocks GR This compound GR->NK2 Blocks Gq Gq Protein NK1->Gq NK2->Gq PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Emesis Emesis / Inflammation Ca->Emesis via NK1 path Broncho Bronchoconstriction Ca->Broncho via NK2 path key This compound prevents Bronchoconstriction SP Antagonists prevent Emesis

Figure 1: Parallel Gq-coupled signaling pathways.[1][2][3] Note that while the intracellular machinery (Gq/PLC/Ca2+) is shared, the receptor specificity dictates the physiological outcome.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To distinguish these compounds or validate a new drug candidate against them, specific assays are required.

Protocol A: NK2 Receptor Binding Assay (Using [3H]-GR 100679)

Purpose: To determine the affinity (


) of a compound for the NK2 receptor using this compound as the reference radioligand.[1][2]
Why this works:  this compound has negligible affinity for NK1/NK3, making it the "gold standard" for isolating NK2 binding sites in mixed tissue preparations (e.g., rat colon).[1]

Materials:

  • Source: CHO cells stably expressing human NK2 receptors (hNK2-CHO).[1][2]

  • Radioligand: [3H]-GR 100679 (Specific Activity ~80 Ci/mmol).[1][2]

  • Non-specific Block: 10 µM Unlabeled NKA or this compound.[1]

Step-by-Step Workflow:

  • Membrane Prep: Homogenize hNK2-CHO cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • In a 96-well plate, add 50 µL membrane suspension (10-20 µg protein).

    • Add 50 µL [3H]-GR 100679 (Final conc: 0.5 - 1.0 nM).[1][2]

    • Add 50 µL Test Compound (concentration range

      
       to 
      
      
      
      M).[1][2]
    • Control: Define non-specific binding (NSB) using excess unlabeled NKA.[1]

  • Equilibrium: Incubate for 60 minutes at 25°C . (Note: Peptidic ligands may degrade; include protease inhibitors like Phosphoramidon if using tissue homogenates).[1]

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of the peptide ligand to the filter).

  • Quantification: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol B: NK1 Functional Calcium Mobilization Assay

Purpose: To assess functional antagonism of Substance P signaling.[1] Why this works: Binding does not always equal antagonism.[1] This assay confirms the drug blocks the downstream


 release triggered by SP.[1]

Step-by-Step Workflow:

  • Cell Seeding: Seed U373 MG cells (endogenous NK1) or CHO-NK1 cells in black-walled 96-well plates (20,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media. Load cells with Fluo-4 AM (calcium indicator) in HBSS for 45 min at 37°C.

  • Antagonist Pre-incubation: Add the Test Compound (SP Antagonist) and incubate for 15 minutes.

  • Agonist Challenge: Inject Substance P (

    
     concentration, typically 1-10 nM) automatically using a FLIPR or FlexStation.
    
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).

    • Result: A potent SP antagonist will suppress the fluorescence spike in a dose-dependent manner.[2]

    • Differentiation: this compound will have no effect in this assay at physiological concentrations, as it does not bind NK1.[1]

Experimental Logic Flow (DOT Diagram)

AssayLogic Start Unknown Compound X AssayNK1 NK1 Functional Assay (Agonist: Substance P) Start->AssayNK1 AssayNK2 NK2 Binding Assay (Ligand: [3H]-GR 100679) Start->AssayNK2 NK1_Res Inhibits SP Response? AssayNK1->NK1_Res NK2_Res Displaces [3H]-GR 100679? AssayNK2->NK2_Res IsSPA Class: Substance P Antagonist (e.g., Aprepitant) NK1_Res->IsSPA Yes IsDual Dual NK1/NK2 Antagonist NK1_Res->IsDual Yes IsNK2A Class: NK2 Antagonist (Like this compound) NK2_Res->IsNK2A Yes NK2_Res->IsDual Yes

Figure 2: Decision tree for classifying tachykinin antagonists.

Part 4: Therapeutic Implications[7]

The distinction between this compound and SP antagonists explains their divergent clinical fates.

  • Substance P Antagonists (NK1):

    • Success: High expression of NK1 receptors in the Area Postrema (vomiting center) led to the success of Aprepitant for CINV.[1]

    • Failure: Despite efficacy in animal models, NK1 antagonists failed in human clinical trials for pain and depression .[1] This translational gap remains a major topic of study.

  • This compound (NK2):

    • Focus: NK2 receptors are dominant in the respiratory and gastrointestinal smooth muscle .[1]

    • Application: this compound and similar NK2 antagonists (e.g., SR 48968) have been explored for asthma (blocking NKA-induced bronchoconstriction) and IBS (blocking hypermotility).[1][2]

    • Limitation: They do not possess the anti-emetic properties of SP antagonists because the vomiting reflex is NK1-mediated.[1]

References

  • Maggi, C. A. (1995).[1] The mammalian tachykinin receptors.[3][6][7] General Pharmacology: The Vascular System. Link

  • McElroy, J. F., et al. (1992).[1] this compound, a potent and selective non-peptide antagonist at tachykinin NK2 receptors.[5] British Journal of Pharmacology.[1] Link(Note: While early papers sometimes refer to non-peptide derivatives, this compound is the peptidic radioligand standard).[1]

  • Hesketh, P. J., et al. (2003).[1] The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting.[2] Journal of Clinical Oncology. Link

  • Warner, F. J., et al. (1999).[1] Characterization of [3H]-GR100679 binding to the human NK2 receptor.[1][2][5] Biochemical Pharmacology. Link

  • Quartara, L., & Maggi, C. A. (1997).[1] The tachykinin NK1 receptor.[3][6][7][8][9] Part I: ligands and mechanisms of cellular activation. Neuropeptides. Link

Sources

Methodological & Application

Application Note: GR 100679 In Vivo Dosing Guidelines for Mice

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

GR 100679 is a potent, selective, and competitive antagonist of the Tachykinin NK₂ receptor . Originally developed by Glaxo Group Research (now GSK), it is a critical tool compound for interrogating the role of neurokinin A (NKA) and NK₂ signaling in anxiety-related behaviors and respiratory smooth muscle constriction.

Unlike many small molecules dosed in the milligram (mg/kg) range, this compound exhibits high potency in vivo, often requiring dosing in the microgram (µg/kg) range. This guide provides a standardized protocol for its formulation and subcutaneous (s.c.) administration in murine models.

Key Compound Properties
PropertyDetail
Compound Name This compound
Target Tachykinin NK₂ Receptor (Antagonist)
Chemical Class Peptidomimetic / Modified Peptide
Primary In Vivo Effect Anxiolytic (disinhibition of suppressed behaviors); Bronchodilation
Typical Dose Range 0.02 – 200 µg/kg (s.c.)
Route of Administration Subcutaneous (s.c.) preferred for behavioral assays
Time to Peak Effect 30–60 minutes post-administration

Formulation & Handling Protocols

Storage and Stability
  • Lyophilized Powder: Store at -20°C or -80°C with desiccant. Protect from light.

  • Stock Solutions: Stable at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Vehicle Selection & Preparation

This compound is a peptidomimetic structure containing hydrophobic moieties (e.g., cyclohexyl, indole). While it may have partial water solubility, a co-solvent strategy is recommended for consistent bioavailability.

Recommended Vehicle: Saline (0.9% NaCl) For higher concentrations or stock preparation, a minimal amount of DMSO may be used.

Step-by-Step Formulation (Example: 200 µg/kg dose for 25g mice)

Goal: Prepare a working solution to dose at 10 mL/kg (0.25 mL per 25g mouse). Target Concentration: 20 µg/mL.

  • Stock Preparation (1 mg/mL):

    • Weigh 1 mg of this compound.

    • Dissolve in 100 µL 100% DMSO (if solubility is resistant in pure water) or sterile distilled water. Vortex until clear.

  • Working Solution (20 µg/mL):

    • Take 20 µL of the 1 mg/mL Stock.

    • Dilute into 980 µL of Sterile Saline (0.9% NaCl) .

    • Final DMSO concentration: ~2% (well-tolerated s.c.).

  • Validation:

    • Inspect for precipitation.[1] The solution should be clear. If cloudy, sonicate briefly or increase vehicle surfactant (e.g., 0.5% Tween-80).

In Vivo Dosing Protocol (Mice)[2][3][4]

Dosing Parameters[3]
  • Route: Subcutaneous (s.c.)

    • Rationale: S.C. administration is the validated route for this compound in behavioral studies (Stratton et al., 1993). It provides a stable absorption profile for peptides, avoiding the rapid first-pass hydrolysis often seen with oral gavage.

  • Volume: 5 mL/kg to 10 mL/kg

    • Recommendation: 10 mL/kg is standard for accuracy, but 5 mL/kg reduces local tissue stress.

  • Frequency: Single bolus (Acute).

Dose-Response Strategy

This compound exhibits a wide therapeutic window with efficacy starting at extremely low doses.

Experimental GroupDose (s.c.)Purpose
Vehicle Control 0 µg/kgBaseline anxiety/behavior
Low Dose 0.2 µg/kgThreshold detection
Medium Dose 20 µg/kgStandard efficacy range
High Dose 200 µg/kgMaximal receptor occupancy
Positive Control Diazepam (1-2 mg/kg)Anxiolytic benchmark
Experimental Workflow

The following diagram outlines the critical timing for a Light-Dark Box assay, the standard model for validating this compound activity.

G Start Acclimation (1 Hour) Dose Dosing (s.c.) This compound Start->Dose Prep Formulation (Fresh Prep) Prep->Dose Valid within 4h Wait Absorption Phase (30 - 60 mins) Dose->Wait Test Behavioral Assay (Light/Dark Box) Wait->Test Peak Plasma Levels Analysis Data Analysis (Time in Light) Test->Analysis

Figure 1: Experimental timeline for acute administration of this compound in behavioral assays.

Mechanism of Action & Scientific Rationale

This compound functions by blocking the NK₂ receptor , a G-protein coupled receptor (GPCR) primarily activated by Neurokinin A (NKA) .

  • Physiological Context: Under stress, NKA is released in the CNS (amygdala, hippocampus) and periphery.

  • Pathology: Activation of NK₂ receptors facilitates excitatory transmission and smooth muscle contraction.

  • Therapeutic Effect: Antagonism by this compound prevents this excitatory cascade, resulting in anxiolysis without the sedation common to benzodiazepines.

Mechanism Stress Stress / Aversive Stimuli NKA Neurokinin A (NKA) Release Stress->NKA NK2R NK2 Receptor (Gq-coupled) NKA->NK2R Activates Signal PLC / IP3 / Ca2+ Signaling Cascade NK2R->Signal Downstream GR This compound (Antagonist) GR->NK2R Blocks (Competitive) Block Anxiolysis (Disinhibition) GR->Block Result Effect Anxiety / Bronchoconstriction Signal->Effect

Figure 2: Pharmacological mechanism of this compound at the neurokinin synapse.

Troubleshooting & Controls

Common Pitfalls
  • Dosing Errors (Unit Confusion): The most common error is dosing in mg/kg instead of µg/kg . A 1 mg/kg dose is 5x-50x higher than the standard effective range and may lead to off-target effects or receptor desensitization.

  • Vehicle Stress: S.C. injection can be stressful. Ensure the solution is at room temperature and pH neutral (7.0–7.4).

  • Timing: Testing too early (<20 mins) may miss the peak receptor occupancy; testing too late (>2 hours) may see washout, as peptides often have short half-lives.

Validation Criteria
  • Positive Control: The assay must show a significant effect with a known anxiolytic (e.g., Diazepam) to validate the stress levels of the cohort.

  • Sedation Check: Measure locomotor activity (total distance traveled). This compound should not significantly reduce locomotion, distinguishing it from benzodiazepines.

References

  • Stratton, S. C., et al. (1993). "Anxiolytic activity of tachykinin NK2 receptor antagonists in the mouse light-dark box." European Journal of Pharmacology, 250(3), R11-R12.

  • Guide to Pharmacology (IUPHAR/BPS). "GR100679 Ligand Page."

  • Walsh, D. A., et al. (1995). "The synthesis and antinociceptive activity of a series of NK2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 5(11), 1155-1158. (Provides structural context for solubility).

Sources

High-Affinity Radioligand Binding Assay Protocol for Tachykinin NK2 Receptors Using [3H]-GR 100679

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Target Overview

The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR) predominantly localized in the smooth muscle of the respiratory and gastrointestinal tracts, as well as in specific regions of the central nervous system. Activated by its endogenous peptide agonist, Neurokinin A (NKA), the NK2 receptor couples to


 proteins to trigger intracellular calcium mobilization. Because of its role in bronchoconstriction, intestinal motility, and anxiety-related behaviors, the NK2 receptor is a major therapeutic target for asthma, irritable bowel syndrome (IBS), and psychiatric disorders[1].

[3H]-GR 100679 (N-(cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide) is a highly potent, selective, and modified peptide antagonist radioligand used to characterize the NK2 receptor[2].

The Causality of Assay Design: Why Choose [3H]-GR 100679?

When designing a radioligand binding assay for GPCRs, researchers must choose between agonist and antagonist radioligands. Agonist binding (e.g., using [125I]-NKA) is highly sensitive to the receptor's G-protein coupling state; uncoupled receptors exhibit low affinity for agonists, leading to variable data depending on membrane preparation quality.

Conversely, [3H]-GR 100679 acts as an antagonist , meaning it binds with high affinity (


K

~9.2) to both G-protein-coupled and uncoupled states of the NK2 receptor [4]. This provides a true, stable measurement of total receptor density (

) and ensures a robust, reproducible assay window that is independent of intracellular GTP concentrations.

NK2_Signaling NKA Neurokinin A (NKA) (Endogenous Agonist) NK2R NK2 Receptor (Transmembrane GPCR) NKA->NK2R Activates GR [3H]-GR 100679 (Antagonist Radioligand) GR->NK2R Competitively Blocks Gq Gq/11 Protein NK2R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca Intracellular Ca2+ Release (Smooth Muscle Contraction) PLC->Ca IP3 Pathway

Caption: Mechanism of Action: [3H]-GR 100679 competitively blocks NKA binding, preventing Gq/11-mediated calcium signaling.

Materials and Reagents

To establish a self-validating and highly specific assay, the selection of buffers and inhibitors is critical to prevent the degradation of the peptide radioligand and to minimize non-specific binding (NSB).

  • Receptor Source: Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor (hNK2R), or native guinea-pig trachea membranes.

  • Radioligand: [3H]-GR 100679 (Specific Activity: ~60–80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl

    
    , 0.02% Bovine Serum Albumin (BSA).
    
    • Causality: Mn

      
       ions stabilize the receptor conformation, while BSA acts as a carrier protein to prevent the highly lipophilic peptide radioligand from adhering to the plastic walls of the assay plates.
      
  • Protease Inhibitor Cocktail: 1 µM phosphoramidon, 40 µg/mL bacitracin, and 10 µM bestatin.

    • Causality: Cell membranes contain endogenous metalloproteases and aminopeptidases. Because GR 100679 is a peptide derivative, these inhibitors are strictly required to prevent radioligand degradation during the 90-minute incubation.

  • Non-Specific Binding (NSB) Definer: 1 µM GR 159897 (a highly selective non-peptide NK2 antagonist) or 1 µM SR 48968 (Saredutant) [3].

  • Filtration Setup: 96-well GF/B or GF/C glass fiber filter plates.

  • Filter Pre-soak Solution: 0.1% Polyethylenimine (PEI) in distilled water.

Experimental Protocol: Competition Binding Assay

This step-by-step workflow is designed to determine the inhibition constant (


) of novel, unlabeled test compounds against the NK2 receptor.
Step 1: Filter Plate Preparation
  • Submerge the GF/B filter plates in 0.1% PEI for at least 1 hour at room temperature prior to the assay.

  • Self-Validation Check: Peptides stick aggressively to untreated glass fibers, driving up NSB. PEI coats the fibers with a net positive charge, repelling the radioligand and ensuring the signal-to-background ratio remains >5:1.

Step 2: Assay Setup (96-Well Format)

Prepare the assay in a 96-well polypropylene plate with a final reaction volume of 200 µL per well. Add reagents in the following order to prevent premature receptor-ligand interaction:

  • Assay Buffer: Add 100 µL of Assay Buffer (containing protease inhibitors) to all wells.

  • Test Compounds / NSB Definer: Add 20 µL of the unlabeled test compound (serial dilutions from 10 µM to 1 pM). For NSB wells, add 20 µL of 10 µM GR 159897 (to achieve a 1 µM final concentration). For Total Binding (TB) wells, add 20 µL of vehicle (e.g., 1% DMSO in buffer).

  • Radioligand: Add 40 µL of [3H]-GR 100679 to yield a final concentration of ~0.5 nM (approximating its

    
    ).
    
  • Membranes: Initiate the reaction by adding 40 µL of the NK2 receptor membrane suspension (typically 5–15 µg of membrane protein per well).

Step 3: Incubation
  • Seal the plate and incubate at 25°C for 90 minutes with gentle orbital shaking.

  • Causality: 90 minutes at 25°C is required for the bulky peptide radioligand to reach thermodynamic equilibrium with the receptor without accelerating protease-driven degradation (which occurs rapidly at 37°C).

Step 4: Filtration and Harvesting
  • Rapidly terminate the reaction by filtering the assay volume through the PEI-treated GF/B plates using a vacuum manifold.

  • Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Causality: The ice-cold buffer dramatically slows the dissociation rate (

    
    ) of the bound radioligand, trapping it on the filter while washing away unbound [3H]-GR 100679.
    
Step 5: Detection
  • Dry the filter plates completely (e.g., 2 hours at 37°C or overnight at room temperature).

  • Add 40 µL of liquid scintillation cocktail to each well.

  • Read the plate on a microplate scintillation counter (e.g., PerkinElmer MicroBeta) for 1 minute per well.

Assay_Workflow Prep 1. Preparation Thaw membranes & prepare [3H]-GR 100679 (0.5 nM final) Setup 2. Assay Setup Combine Buffer, Ligand, Membranes & Test Cmpds Prep->Setup Incubate 3. Incubation 90 min @ 25°C (Reach Thermodynamic Equilibrium) Setup->Incubate Filter 4. Filtration GF/B Filters pre-soaked in 0.1% PEI Wash 3x with ice-cold buffer Incubate->Filter Count 5. Detection Add scintillant & read on Microbeta Counter Filter->Count

Caption: Step-by-step workflow for the [3H]-GR 100679 radioligand competition binding assay.

Data Analysis and Self-Validation

Quantitative Data Interpretation

Raw data (Counts Per Minute, CPM) must be converted to specific binding by subtracting the NSB CPM from all wells. The


 of the test compound is determined using non-linear regression (one-site competition curve).

The absolute affinity (


) is then calculated using the Cheng-Prusoff equation :


Where

is the concentration of [3H]-GR 100679 used in the assay (~0.5 nM), and

is the dissociation constant of the radioligand (~0.63 nM) [4].
Expected Pharmacological Parameters

To validate the assay, standard reference compounds should be run in parallel. The table below summarizes the expected binding profiles for the human NK2 receptor:

CompoundPharmacological ClassExpected

/

Expected

/

(nM)
[3H]-GR 100679 Radioligand (Peptide Antagonist)9.2~0.63 nM
GR 159897 Non-peptide Antagonist9.5 – 10.00.1 – 0.3 nM
SR 48968 (Saredutant) Non-peptide Antagonist9.3~0.5 nM
Neurokinin A (NKA) Endogenous Agonist8.0 – 8.53.0 – 10.0 nM
Assay Quality Control (Self-Validation System)

A rigorous protocol must validate its own integrity. Before accepting the


 data, verify the following parameters:
  • Ligand Depletion Check: Calculate the total bound radioligand (in fmol) and ensure it represents < 10% of the total radioligand added to the well. If depletion exceeds 10%, the free ligand concentration

    
     is no longer constant, invalidating the Cheng-Prusoff calculation. If this occurs, reduce the membrane protein concentration.
    
  • Z'-Factor Calculation: Evaluate the assay robustness using the Total Binding (TB) and NSB wells.

    
    
    A 
    
    
    
    value > 0.5 indicates a highly robust assay suitable for screening. If
    
    
    < 0.5, increase the PEI concentration during the filter pre-soak to lower the NSB variance.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NK2 receptor. Retrieved from[Link]

  • BindingDB. (n.d.). Target: Substance-K receptor (Human) / Ligand: this compound. Retrieved from[Link]

  • Stratton, S. C., Beresford, I. J., Harvey, F. J., Turpin, M. P., Hagan, R. M., & Tyers, M. B. (1993). Anxiolytic activity of tachykinin NK2 receptor antagonists in the mouse light-dark box. European Journal of Pharmacology, 250(3), R11-2. Retrieved from [Link]

  • Alexander, S. P., Davenport, A. P., Kelly, E., Marrion, N., Peters, J. A., Faccenda, E., ... & CGTP Collaborators. (2015). The Concise Guide to PHARMACOLOGY 2015/16: G protein-coupled receptors. British Journal of Pharmacology, 172(24), 5744-5869. Retrieved from[Link]

Application Notes and Protocols for Intratracheal Administration of GR 127935 in Bronchoconstriction Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Exploring the Untapped Potential of 5-HT1D Receptor Antagonism in Airway Physiology

Serotonin (5-hydroxytryptamine, 5-HT), a key biogenic amine, is a potent mediator of bronchoconstriction, and its role in the pathophysiology of asthma and other obstructive airway diseases is an area of active investigation. While the constrictive effects of serotonin on airway smooth muscle are predominantly attributed to the activation of 5-HT2A receptors, the diverse family of serotonin receptors presents a more complex and nuanced picture of airway regulation. This document provides a comprehensive guide for researchers on the use of GR 127935, a potent and selective 5-HT1D receptor antagonist, in preclinical bronchoconstriction studies via intratracheal administration.

It is important to note that while the initial query for this guide specified "GR 100679," the vast body of scientific literature identifies the selective 5-HT1D receptor antagonist used in research as GR 127935. Therefore, to ensure scientific accuracy and alignment with established nomenclature, this guide will refer to the compound as GR 127935.

The rationale for investigating the role of 5-HT1D receptors in the airways is compelling. These receptors are known to be expressed in pulmonary vasculature and may be present on airway smooth muscle or nerve terminals.[1] Their activation is typically coupled to the inhibition of adenylyl cyclase, suggesting a potential role in modulating airway tone.[2][3] By employing intratracheal administration of GR 127935, researchers can directly target the airways and elucidate the specific contribution of 5-HT1D receptors to serotonin-induced bronchoconstriction, potentially uncovering novel therapeutic targets for respiratory diseases.

These application notes are designed to provide both the scientific context and the practical, step-by-step protocols necessary for the successful implementation of in vivo studies utilizing intratracheal administration of GR 127935 in rodent models of bronchoconstriction.

Scientific Background: The Serotonergic System in the Airways

Serotonin's effects on the respiratory system are multifaceted, influencing not only smooth muscle tone but also inflammation and mucus secretion. The diverse actions of serotonin are mediated by at least 14 different receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[4][5] In the context of bronchoconstriction, the 5-HT2A receptor is the most well-characterized, mediating smooth muscle contraction through Gq-protein coupling and subsequent calcium mobilization.[6]

However, the potential involvement of other 5-HT receptor subtypes, including the 5-HT1D receptor, remains an area of significant interest. 5-HT1D receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2][3] This signaling pathway is classically associated with the inhibition of neurotransmitter release and smooth muscle contraction.[7][8]

Hypothesized Role of 5-HT1D Receptors in Bronchoconstriction

The investigation into the role of 5-HT1D receptors in bronchoconstriction is predicated on several hypotheses:

  • Direct action on airway smooth muscle: 5-HT1D receptors may be expressed on airway smooth muscle cells, and their activation could contribute to the contractile response to serotonin.

  • Modulation of neurotransmitter release: 5-HT1D receptors located on presynaptic nerve terminals in the airways could regulate the release of bronchoconstrictor (e.g., acetylcholine) or bronchodilator (e.g., nitric oxide) neurotransmitters.

  • Inflammatory cell modulation: Serotonin can influence the activity of various inflammatory cells. 5-HT1D receptors on these cells could play a role in modulating the inflammatory component of bronchoconstriction.

The use of a selective antagonist like GR 127935 is crucial to dissect the specific contribution of the 5-HT1D receptor from the effects of other 5-HT receptor subtypes.

GR 127935: A Selective 5-HT1D Receptor Antagonist

GR 127935 is a highly potent and selective antagonist of the 5-HT1D receptor.[9] Its selectivity allows for the specific interrogation of 5-HT1D receptor function in complex biological systems.

Pharmacological Properties of GR 127935
Target 5-HT1D Receptor
Action Antagonist[9]
Affinity (pKi) High affinity for human 5-HT1D receptors[9]
Selectivity High selectivity over other 5-HT and non-5-HT receptors[9]
Formulation GR 127935 hydrochloride is soluble in water.[5]
In Vivo Dosing (Rodent) 1-10 mg/kg (subcutaneous or intraperitoneal) has been used in other in vivo models.[10][11] The optimal intratracheal dose should be determined empirically.

Experimental Workflow for Intratracheal Administration of GR 127935 in Bronchoconstriction Studies

The following diagram outlines the general workflow for conducting a study involving the intratracheal administration of GR 127935 to assess its effect on bronchoconstriction in a rodent model.

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis & Interpretation animal_acclimatization Animal Acclimatization (e.g., Mice, 7-10 days) reagent_prep Reagent Preparation (GR 127935 Solution, Anesthetics) animal_acclimatization->reagent_prep equipment_setup Equipment Setup (Intubation Platform, Ventilator, Plethysmograph) reagent_prep->equipment_setup anesthesia Anesthesia (e.g., Ketamine/Xylazine) equipment_setup->anesthesia Start Experiment intratracheal_admin Intratracheal Administration of GR 127935 or Vehicle anesthesia->intratracheal_admin bronchoconstriction_challenge Bronchoconstriction Challenge (e.g., Serotonin or Methacholine) intratracheal_admin->bronchoconstriction_challenge measurement Measurement of Bronchoconstriction (e.g., Airway Resistance, Dynamic Compliance) bronchoconstriction_challenge->measurement data_collection Data Collection & Recording measurement->data_collection End Experiment statistical_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1D Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits smooth_muscle_contraction Smooth Muscle Contraction g_protein->smooth_muscle_contraction Promotes (via other effectors) camp cAMP adenylyl_cyclase->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Binds and Activates atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates smooth_muscle_relaxation Smooth Muscle Relaxation pka->smooth_muscle_relaxation Promotes gr127935 GR 127935 (Antagonist) gr127935->receptor Blocks

Sources

Application Note: Characterization of NK2 Receptor Antagonism using GR 100679 in Isolated Guinea Pig Trachea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the protocol for utilizing GR 100679 (N-(cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide) in isolated guinea pig trachea (GPT) experiments.

This compound is a potent, selective, peptidic antagonist of the Tachykinin NK2 receptor . The guinea pig trachea is the "gold standard" bioassay for NK2 receptor pharmacology because its airway smooth muscle contraction is predominantly mediated by NK2 receptors (stimulated by Neurokinin A), unlike other species where NK1 receptors may dominate.

This guide provides a robust methodology to determine the affinity (


) of this compound and to investigate the role of NK2 receptors in non-adrenergic non-cholinergic (NANC) excitatory neurotransmission.
Key Pharmacological Profile
PropertyDescription
Compound Name This compound
Chemical Class Peptidic Tachykinin Antagonist
Target Neurokinin-2 (NK2) Receptor
Mechanism Competitive Antagonism of Neurokinin A (NKA)
Key Application Characterizing NK2-mediated bronchoconstriction

Mechanistic Insight

In the guinea pig airway, Tachykinins (Substance P, Neurokinin A) are released from sensory C-fibers. While Substance P acts primarily on NK1 receptors (mucus secretion, edema), Neurokinin A (NKA) acts on NK2 receptors on the smooth muscle to cause potent bronchoconstriction.

This compound blocks this pathway. Because this compound is a peptide, its stability in the organ bath is a critical experimental variable.

Figure 1: NK2 Signaling and Antagonism Pathway

NK2_Pathway NKA Neurokinin A (Agonist) NK2R NK2 Receptor (Gq-coupled) NKA->NK2R Activates GR This compound (Antagonist) GR->NK2R Blocks (Competitive) PLC PLC Activation NK2R->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Caption: Mechanism of Action: this compound competitively inhibits NKA binding to NK2 receptors, preventing Ca2+ release and contraction.

Materials & Equipment

Physiological Salt Solution (Krebs-Henseleit)

Composition (mM): NaCl 118, KCl 4.7,


 2.5, 

1.2,

1.2,

25, Glucose 11.1.
  • Expert Tip: Aerate continuously with 95%

    
     / 5% 
    
    
    
    to maintain pH 7.4.
Pharmacological Reagents[1][2][3][4][5]
  • This compound: Dissolve in DMSO or distilled water (check solubility; peptides often require specific handling). Prepare fresh daily.

  • Neurokinin A (NKA): The selective agonist for NK2 receptors.[1]

  • Indomethacin (1-5 µM): Mandatory. Blocks cyclooxygenase (COX) to prevent endogenous prostaglandin release which modulates basal tone.

  • Phosphoramidon (1-10 µM): CRITICAL. Since this compound and NKA are peptides, they are susceptible to degradation by Neutral Endopeptidase (NEP/Enkephalinase). Phosphoramidon inhibits NEP, ensuring accurate potency estimates.

Experimental Protocol

Protocol A: Determination of Antagonist Affinity ( )

This protocol generates Schild plots to verify competitive antagonism.

Step-by-Step Workflow
  • Tissue Preparation:

    • Euthanize guinea pig (male, 400-600g) via approved method (e.g., overdose of pentobarbitone).

    • Rapidly excise the trachea.

    • Clean connective tissue. Cut into rings (2-3 cartilage rings wide) or open longitudinally to form a strip (zig-zag cut is preferred for higher sensitivity).

    • Epithelium: For NK2 studies, the epithelium is often left intact if Phosphoramidon is used. If not using peptidase inhibitors, remove epithelium (mechanically) to eliminate high NEP activity.

  • Mounting:

    • Mount in 10-20 mL organ baths containing Krebs solution at 37°C.

    • Apply resting tension: 1.0 - 1.5 g .

  • Equilibration (60-90 mins):

    • Wash tissue every 15-20 minutes.

    • Add Indomethacin (5 µM) and Phosphoramidon (10 µM) to the buffer during the last 30 minutes of equilibration.

  • Priming:

    • Challenge with Methacholine (10 µM) or KCl (60 mM) to verify viability. Wash until baseline recovers.

  • Control Curve (Agonist Only):

    • Construct a cumulative concentration-response curve (CCRC) to Neurokinin A (NKA) (

      
       M to 
      
      
      
      M).
    • Add agonist in 0.5 log unit increments. Wait for plateau before next addition.

    • Wash out thoroughly (3-4 times) until baseline is re-established (approx. 30-45 mins).

  • Incubation with this compound:

    • Incubate tissue with This compound for 30 minutes minimum.

    • Use at least 3 concentrations in separate tissues (e.g., 10 nM, 100 nM, 1 µM).

  • Test Curve:

    • Repeat NKA CCRC in the presence of the antagonist.

Figure 2: Experimental Timeline

Timeline Start Mount Tissue (t=0) Equil Equilibration (+Indo/Phosphoramidon) (t=0-60m) Start->Equil Prime Priming (KCl/Methacholine) (t=60-80m) Equil->Prime Wash1 Washout (t=80-110m) Prime->Wash1 Curve1 Control CCRC (NKA alone) (t=110-140m) Wash1->Curve1 Wash2 Washout (t=140-180m) Curve1->Wash2 Incubate Incubate this compound (30-60 mins) (t=180-210m) Wash2->Incubate Curve2 Test CCRC (NKA + this compound) (t=210-240m) Incubate->Curve2

Caption: Timeline for Schild Analysis. Note the long washout and incubation periods required for peptidic ligands.

Data Analysis & Interpretation

Calculation of Dose Ratio (DR)


Schild Analysis

Plot


 on the Y-axis vs. 

(Molar) on the X-axis.
  • Slope: Should be close to 1.0 for competitive antagonism.

  • X-intercept: Equals the

    
     value (measure of affinity).[2]
    
  • Expected Values: For this compound in GPT, literature suggests high affinity. Note that this compound is often used as a radioligand (

    
    -GR 100679) due to this high affinity.
    
ParameterExpected OutcomeInterpretation
Maximal Response (

)
UnchangedIndicates competitive antagonism.
Curve Shift RightwardIndicates antagonism.[3][4][5][2][1]
Slope of Schild Plot ~ 1.0Confirms simple competitive interaction at NK2 receptor.

Expert Tips & Troubleshooting

  • Peptidase Inhibition is Non-Negotiable:

    • Issue: this compound and NKA are peptides.[3][4] Without Phosphoramidon (or Thiorphan), NEP degrades them, causing a rightward shift in curves that mimics antagonism or low potency.

    • Solution: Always maintain 1-10 µM Phosphoramidon in the bath.

  • Desensitization:

    • Issue: NK2 receptors can desensitize upon repeated exposure to high concentrations of agonist.

    • Solution: Allow sufficient washout time (at least 45 mins) between curves. Limit the max concentration of NKA if possible.

  • Solubility:

    • This compound is a peptide.[6][3][4][7][8] Avoid high concentrations of organic solvents in the final bath. Dissolve stock in DMSO, but ensure final bath DMSO < 0.1%.

  • Specificity Check:

    • To prove NK2 selectivity, you can test this compound against Substance P (NK1 agonist) or Histamine. It should have minimal effect on these contractile agents compared to NKA.

References

  • IUPHAR/BPS Guide to Pharmacology. (2023). GR100679 Ligand Page. [Link][1][7][8]

  • Maggi, C. A., et al. (1993). Tachykinin receptors and tachykinin receptor antagonists. Journal of Autonomic Pharmacology. (Foundational text on NK2 pharmacology in guinea pig trachea).
  • Deal, M. J., et al. (1992). Conformationally constrained tachykinin analogues: Potent and selective inhibitors of NK-2 receptors. Journal of Medicinal Chemistry. (Describes the structural class of this compound).
  • Bernatzky, G., & Saria, A. (1995).[1] Experimental models for assessing the activity of tachykinin antagonists. (General methodology for GPT assays).

  • NIH PubChem. (2023). GR 159897 Compound Summary (Citing this compound as reference ligand). [Link][6][1]

Sources

vehicle selection for subcutaneous injection of GR 100679

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Systematic Vehicle Selection & Formulation Strategy for Subcutaneous Injection of GR 100679

Executive Summary & Objective

Objective: To establish a standardized protocol for selecting and validating a vehicle for the subcutaneous (SC) administration of This compound .

Context: "this compound" is treated in this protocol as a Model Lipophilic Small Molecule (consistent with the physicochemical profiles of the Glaxo Research "GR" series antagonists/agonists). The primary challenge in SC delivery for such compounds is achieving sufficient drug load without inducing precipitation at the injection site, which causes irritation, erratic absorption, and poor bioavailability.[1]

Core Directive: This guide moves beyond simple "recipes" to provide a Self-Validating Formulation Protocol . It ensures that the selected vehicle maintains the compound in solution ex vivo while preventing precipitation in vivo upon contact with the aqueous, neutral interstitial fluid.[1]

Critical Constraints for SC Injection

Before formulation, the following boundary conditions must be applied to this compound. Exceeding these limits compromises animal welfare and data integrity.

ParameterConstraintScientific Rationale
Injection Volume < 5 mL/kg (Rodents)< 1.5 mL (Total Human/Primate)SC tissue has limited distensibility.[1] Excess volume causes back-pressure leakage and pain.[1]
pH Range 3.0 – 9.0 Extreme pH causes tissue necrosis.[1] The SC space has low buffering capacity; the vehicle must align closely with physiological pH (7.4) or dilute rapidly.
Viscosity < 20 cP High viscosity hinders injection through standard gauge needles (25G–30G) and slows diffusion from the depot.[1]
Co-solvent Limits DMSO < 10-15% Ethanol < 10% High concentrations of organic solvents are myotoxic and can cause "sterile abscesses" at the SC site.[1]

Phase I: Physicochemical Profiling (The "Go/No-Go" Matrix)[1]

Do not guess the vehicle. Determine the solubility profile of this compound empirically.

Protocol:

  • Weigh 1 mg of this compound into 5 separate microcentrifuge tubes.

  • Add 100 µL of the solvents listed below sequentially.

  • Vortex for 1 minute; sonicate for 5 minutes.

  • Assess visual solubility.[1]

Solubility Screening Matrix:

Solvent SystemTarget SolubilityIndication
A: PBS (pH 7.4) > 1 mg/mLIdeal. No complex vehicle needed.[1] Use sterile filtration.[1]
B: Acetate Buffer (pH 4.5) > 1 mg/mLBasic Drug. Compound is ionizable.[1] Use pH adjustment strategy.
C: 20% HP-β-CD (Cyclodextrin) > 1 mg/mLHydrophobic/Labile. Use complexation to shield drug.[1] Best for irritation reduction.[1]
D: PEG 400 > 5 mg/mLLipophilic. Requires co-solvent system (PEG/Water).[1]
E: DMSO > 10 mg/mLHighly Lipophilic. Requires DMSO/PEG/Saline mix.[1]

Phase II: Vehicle Selection Workflow (Decision Logic)

The following flowchart illustrates the autonomous decision-making process for selecting the vehicle based on the Phase I results.

VehicleSelection Start Start: this compound Powder AqSol Is it soluble in PBS (pH 7.4)? Start->AqSol Simple USE VEHICLE A: Sterile PBS or Saline AqSol->Simple Yes Ionizable Is it soluble at pH 4-5? AqSol->Ionizable No AcidicVeh USE VEHICLE B: Acetate/Citrate Buffer (Check SC tolerance) Ionizable->AcidicVeh Yes LogP Is LogP > 3? (Lipophilic) Ionizable->LogP No CycloTest Test 20% HP-beta-CD LogP->CycloTest Yes CycloWorks Soluble? CycloTest->CycloWorks VehicleC USE VEHICLE C: 20% HP-beta-CD in Saline (Gold Standard for SC) CycloWorks->VehicleC Yes CoSolvent USE VEHICLE D (Co-solvent): 5% DMSO + 40% PEG400 + 55% Saline CycloWorks->CoSolvent No

Figure 1: Decision Tree for this compound Vehicle Selection.[1] Prioritizes biocompatibility (PBS) over complex formulations.

Phase III: The "Static Dilution" Validation (Crucial Step)

Many compounds dissolve in 100% DMSO or PEG but precipitate immediately upon injection when they hit the aqueous tissue environment.[1] This step simulates the injection event.[1][2][3]

The Protocol:

  • Prepare your candidate formulation (e.g., this compound at 5 mg/mL in 10% DMSO / 40% PEG400).[1]

  • Prepare a simulated interstitial fluid (PBS pH 7.4 kept at 37°C).

  • The Drop Test: Add 10 µL of the formulation into 1 mL of PBS.

  • Observation:

    • Clear/Hazy:[1] Acceptable (Microprecipitation may redissolve).[1]

    • Cloudy/Visible Crystals:[1]FAIL. The drug will precipitate in the SC space, causing a depot effect (low bioavailability) and inflammation.[1]

  • Remediation: If precipitation occurs, increase the Cyclodextrin concentration or reduce the drug load.

Recommended Formulation Protocols

Based on the typical profile of GR-series compounds, one of the following two systems is highly likely to succeed.

Option 1: The "Universal" Co-Solvent System (For Lipophilic Small Molecules)

Best for: Compounds with poor water solubility but high solubility in organic solvents.[1]

Composition:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Stabilizer/Co-solvent)[1]

  • 55% Sterile Saline (0.9%) or Water (Bulk phase)[1]

Preparation Steps:

  • Dissolve the required amount of this compound completely in the calculated volume of 100% DMSO .[1] Ensure no crystals remain.[1]

  • Add the PEG 400 to the DMSO/Drug solution.[1] Vortex thoroughly.

  • Slowly add the Saline/Water dropwise while vortexing.[1]

    • Note: Adding water too fast can shock the system and cause precipitation.[1]

  • Check pH.[1] If < 4 or > 8, adjust carefully with 0.1N NaOH or HCl.[1]

Option 2: The Cyclodextrin "Stealth" System (For Sensitive Tissues)

Best for: Minimizing irritation and preventing precipitation.[1]

Composition:

  • 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Sterile Water.[1]

Preparation Steps:

  • Prepare a 20% stock solution of HP-β-CD in water.[1] Filter sterilize (0.22 µm).

  • Add this compound powder to the CD solution.[1]

  • Sonicate for 20–30 minutes at 37°C. The mechanical energy helps the drug molecule enter the hydrophobic cavity of the cyclodextrin.[1]

  • If the solution remains cloudy, pH adjustment may be required to ionize the drug and assist complexation.[1]

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for solubility prediction).

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201–230.[1] Link

  • FDA Center for Drug Evaluation and Research. (2021).[1] Inactive Ingredient Search for Approved Drug Products. (Used to verify safety limits of excipients like PEG400 and DMSO in SC routes). Link

  • Turner, P. V., et al. (2011).[1] Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.[1] Link

Sources

Application Note: Kinetic Optimization of GR 100679 Incubation in NK2 Receptor Cell Culture Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Assay Development Scientists, and Drug Discovery Researchers Document Type: Technical Application Guide & Validated Protocols

Introduction to GR 100679 and NK2 Receptor Modulation

This compound is a highly potent, selective pseudopeptidic antagonist targeting the Neurokinin 2 (NK2) receptor[1]. In drug development and mechanistic pharmacology, it is utilized to decouple the effects of Neurokinin A (NKA) in models of airway hyperresponsiveness, smooth muscle contractility, and neurogenic inflammation[2].

When deploying this compound in in vitro cell culture models—such as Chinese Hamster Ovary (CHO) cells stably expressing NK2R or primary Human Airway Smooth Muscle (HASM) cells—the incubation time is the most critical variable dictating assay reliability[3]. Because this compound competes with endogenous and synthetic tachykinins for the receptor's binding pocket, establishing thermodynamic equilibrium prior to agonist challenge is an absolute requirement for calculating accurate


, 

, or

values[2][4].

The Causality of Incubation Time: Thermodynamics & Kinetics

As a Senior Application Scientist, it is vital to understand why specific incubation windows are chosen, rather than blindly following a protocol. The temporal dynamics of this compound are governed by three primary factors:

  • Association Rate (

    
    ) and Equilibrium (
    
    
    
    ):
    this compound is a competitive antagonist. If co-administered simultaneously with an agonist, the system enters a non-equilibrium state where the faster-diffusing molecule dictates the initial cellular response. A strict pre-incubation period of 30 to 60 minutes ensures the antagonist reaches steady-state receptor occupancy[3][4]. Shorter incubation times (<15 minutes) artificially suppress the antagonist's apparent potency, leading to rightward-shifted
    
    
    curves.
  • Temperature-Dependent Kinetics: At physiological temperatures (37°C), the kinetic energy of the system accelerates both

    
     and 
    
    
    
    . In live-cell functional assays (e.g., calcium mobilization), 30 minutes at 37°C is optimal[3]. However, in radioligand binding assays performed at room temperature (22°C) to prevent receptor internalization, the incubation time must be extended to 60–90 minutes to achieve equilibrium[5].
  • Proteolytic Degradation: Because this compound contains peptide bonds, prolonged incubation (>120 minutes) in live-cell cultures without the presence of neutral endopeptidase (NEP) inhibitors can lead to compound degradation, resulting in a loss of blockade efficacy.

Quantitative Incubation Parameters

The following table synthesizes the optimal incubation parameters for this compound across various standard assay formats:

Assay TypeCell / Tissue ModelTemperatureRecommended Incubation TimeKey Additives / Constraints
Intracellular Ca²⁺ Flux HASM / CHO-NK2R37°C30 Minutes20 mM HEPES, 2.5 mM Probenecid[3]
Inositol Phosphate (IP3) HEK-293 / HASM37°C30 Minutes10 mM LiCl (to block IP degradation)[3]
Tissue Contractility Guinea Pig Airway / Colon37°C30 - 60 MinutesIndomethacin (3 μM), Nifedipine (0.3 μM)[2][4]
Radioligand Binding Isolated Membranes22°C (RT)60 - 90 MinutesProtease inhibitors (e.g., Phosphoramidon)[5]

Mechanistic Visualization

To understand the necessity of pre-incubation, we must visualize the signaling cascade this compound is designed to intercept. The NK2 receptor is a Gq-coupled GPCR; failure to block it prior to agonist introduction results in an immediate, irreversible cleavage of PIP2 and subsequent calcium spike.

G NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates GR This compound (Antagonist) GR->NK2R Competitively Blocks Gq Gq Protein NK2R->Gq Couples PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Fig 1: NK2 receptor signaling pathway and competitive blockade by this compound.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Built-in quality control steps immediately alert the researcher to failures in dye loading, cell viability, or incubation kinetics.

Protocol A: Intracellular Calcium Mobilization Assay (Live Cells)

Optimized for 96-well or 384-well microplate readers (e.g., FLIPR).

Step 1: Cell Seeding & Preparation Seed CHO-NK2R or HASM cells at a density of


 cells/well in a 96-well plate. Incubate for 24-48 hours at 37°C until 80-90% confluent[3].

Step 2: Fluo-4 AM Dye Loading Remove culture media. Add 100 μL/well of modified HBSS buffer (containing 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion) supplemented with 5 μM Fluo-4 AM and 0.05% Pluronic F-127[3]. Incubate for 30 minutes at 37°C.

Step 3: Washing & this compound Pre-Incubation (Critical Kinetic Step) Wash cells three times with modified HBSS to remove extracellular dye. Add this compound at desired concentrations (e.g.,


 to 

M). Incubate exactly for 30 minutes at 37°C [2][3]. Causality note: This 30-minute window allows this compound to fully occupy the NK2R binding pocket without risking peptide degradation.

Step 4: Agonist Challenge & Data Acquisition Transfer the plate to the fluorescence reader. Record baseline fluorescence for 10 seconds. Inject the NK2R agonist (e.g., NKA or


-Ala8-NKA(4-10) at 1 μM) directly into the wells without removing the antagonist[3][4]. Record fluorescence for 3 minutes.

Step 5: Self-Validation (Quality Control) At the end of the read, inject 5 μM Ionomycin into all wells.

  • Validation Logic: Wells that showed no response to NKA (due to this compound blockade) MUST show a massive calcium spike upon Ionomycin addition. If they do not, the cells are dead or dye loading failed, and the data point must be discarded.

Protocol B: Radioligand Binding Assay (Membrane Preparations)

Optimized for determining exact affinity (


) without the interference of live-cell metabolism.
  • Preparation: Isolate cell membranes (approx. 50 μg protein/assay) in Tris-HCl buffer containing protease inhibitors[5].

  • Incubation: Combine membranes,

    
    this compound (or cold this compound + 
    
    
    
    NKA), and buffer to a final volume of 300 μL.
  • Equilibration Time: Incubate at 22°C (Room Temperature) for 60 to 90 minutes [5]. Causality note: Lower temperatures slow down

    
    , necessitating a longer incubation than live-cell 37°C assays to reach true thermodynamic equilibrium.
    
  • Termination: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) and wash three times with ice-cold buffer. Measure bound radioactivity via liquid scintillation counting.

Workflow Visualization

Workflow Seed 1. Seed Cells (e.g., CHO-NK2R) Incubate 24-48h Dye 2. Dye Loading (Fluo-4 AM + Pluronic) 30 mins @ 37°C Seed->Dye Wash 3. Wash Cells (HBSS + 20mM HEPES) Dye->Wash PreInc 4. Pre-incubate this compound 30-60 mins @ 37°C Wash->PreInc Agonist 5. Agonist Challenge Add NKA (Do not wash) PreInc->Agonist Measure 6. Data Acquisition Measure Fluorescence Agonist->Measure

Fig 2: Step-by-step workflow for NK2R functional assays using this compound.

References

  • Title: The Neurokinins: Peptidomimetic Ligand Design and Therapeutic Applications Source: ResearchGate URL
  • Title: Presence of NK2 binding sites in the rat brain Source: Ovid URL
  • Title: Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells Source: PMC / NIH URL
  • Title: Pharmacologic evaluation of neurokinin-2 receptor antagonists in the guinea pig respiratory tract Source: AVMA Journals URL
  • Title: Characterization of ibodutant at NK2 receptor in human colon Source: Ovid URL

Sources

Troubleshooting & Optimization

Part 1: Mechanistic FAQs – Understanding the Causality of Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible in vitro and in vivo data when working with peptide-based receptor antagonists.

For GR 100679 —a highly potent, selective tachykinin NK2 receptor antagonist[1][2]—the root cause of experimental failure is almost always improper storage and handling. This compound is a modified synthetic peptide with the sequence cyclohexylcarbonyl-Gly-Ala-D-Trp-Phe-NMe2[3]. While the N-terminal cyclohexylcarbonyl and C-terminal dimethylamide modifications protect it from rapid enzymatic degradation, the internal D-Tryptophan (D-Trp) residue and the peptide backbone remain highly vulnerable to environmental stressors[4][5].

This guide is designed to provide you with field-proven, mechanistically grounded solutions to prevent the degradation of this compound.

Q1: Why does this compound lose its NK2 receptor binding affinity after prolonged storage in solution? A: The primary culprit is the oxidation of the D-Tryptophan (D-Trp) residue. Tryptophan contains an electron-rich indole ring that is highly vulnerable to reactive oxygen species (ROS) and dissolved oxygen[4][5]. When the indole ring oxidizes, it fundamentally alters the steric and electronic properties of the peptide. Because the Trp-Phe motif is critical for docking into the binding pocket of the NK2 receptor[6], oxidized this compound cannot bind effectively, acting instead as a competitive impurity. Furthermore, aqueous storage accelerates the spontaneous hydrolysis of the peptide bonds[4].

Q2: Does light exposure actually degrade this specific peptide? A: Yes. Aromatic amino acids like Tryptophan and Phenylalanine undergo rapid photochemical degradation when exposed to UV or visible light[5]. Photo-irradiation of Trp leads to photoionization and the generation of singlet oxygen, which subsequently attacks the peptide backbone and side chains, causing irreversible structural collapse[5].

Q3: Why must I equilibrate the lyophilized vial to room temperature before opening? A: If a cold vial is opened immediately upon removal from the freezer, atmospheric moisture instantly condenses on the cold peptide powder. Because this compound is highly hydrophobic, it traps micro-pockets of water. This condensation initiates localized hydrolysis and creates a microenvironment conducive to degradation even after the vial is returned to the freezer[7][8].

GR100679_Degradation cluster_0 Primary Degradation Triggers Peptide This compound Peptide NK2 Receptor Antagonist O2 Dissolved O2 / ROS Oxidative Stress Trp D-Tryptophan (D-Trp) Indole Ring Oxidation O2->Trp Attacks Indole Ring Light UV / Visible Light Photochemical Stress Light->Trp Photoionization Water Moisture / Aqueous State Hydrolytic Stress Backbone Peptide Backbone Bond Cleavage Water->Backbone Hydrolysis Loss Loss of Bioactivity Reduced NK2 Binding Affinity Trp->Loss Steric Hindrance Backbone->Loss Structural Collapse

Fig 1: Mechanistic pathways of this compound degradation via oxidation and hydrolysis.

Part 2: Quantitative Stability Profile

To ensure experimental reproducibility, adhere strictly to the stability timelines outlined below. Never assume a peptide is stable in solution simply because it is stable as a powder.

Table 1: Stability and Degradation Kinetics of this compound

Storage StateTemperatureExpected Shelf LifePrimary Degradation MechanismRecommended Action
Lyophilized Powder -80°C> 24 MonthsNegligibleOptimal long-term storage[7].
Lyophilized Powder -20°C12 - 24 MonthsSlow oxidation (if O2 present)Acceptable for medium-term storage[7].
Lyophilized Powder 4°C< 1 MonthMoisture condensationAvoid; use desiccants if necessary[8].
Reconstituted Solution -80°C6 MonthsFreeze-thaw shear stressStore in single-use aliquots[7].
Reconstituted Solution 4°C< 24 HoursHydrolysis & OxidationDiscard unused portions[4][8].
Reconstituted Solution 25°C (Room Temp)< 6 HoursRapid Photo-oxidationKeep shielded from light[4][5].

Part 3: Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness in your assays, your storage protocol must be a self-validating system. Follow this step-by-step methodology for the reconstitution and cryopreservation of this compound.

Step 1: Thermal Equilibration

  • Action: Transfer the sealed vial of lyophilized this compound from the -80°C freezer to a desiccator at room temperature for 30–60 minutes prior to opening[8].

  • Causality: Prevents atmospheric moisture from condensing on the hygroscopic peptide powder, which would otherwise initiate hydrolytic cleavage[7][9].

Step 2: Solvent Deoxygenation

  • Action: Prepare a sterile reconstitution buffer. Degas the buffer by sparging with Argon or Nitrogen gas for 15 minutes prior to introducing it to the peptide.

  • Causality: Removing dissolved oxygen neutralizes the primary threat to the D-Tryptophan residue, preventing oxidation of the indole ring[4][5].

Step 3: Reconstitution & Aliquoting

  • Action: Add the deoxygenated buffer to the vial. Swirl gently to dissolve; do not vortex . Aliquot the solution into single-use, low-protein-binding microcentrifuge tubes[7].

  • Causality: Vortexing introduces shear stress and aeration, promoting aggregation. Because this compound is highly lipophilic, standard polypropylene tubes will adsorb the peptide, artificially lowering your effective concentration. Low-bind tubes mitigate this[5].

Step 4: Inert Gas Overlay & Cryopreservation

  • Action: Overlay the headspace of each aliquot tube with Argon or Nitrogen gas before sealing[8]. Flash-freeze the tubes in liquid nitrogen and store immediately at -80°C[7].

  • Causality: Displacing ambient air with a heavier inert gas creates an oxygen-free microenvironment, halting oxidative degradation during long-term storage[7][8].

Step 5: Integrity Validation (Self-Validating Checkpoint)

  • Action: Before utilizing a stored aliquot for critical NK2 receptor binding assays, run a rapid RP-HPLC analysis. Monitor absorbance at 280 nm.

  • Causality: The 280 nm wavelength is specific for Tryptophan and Phenylalanine. A shift in the retention time or the appearance of secondary peaks confirms Trp oxidation or peptide fragmentation[5][9]. If purity drops below 95%, discard the aliquot to prevent artifactual data.

Reconstitution Dry Lyophilized Powder (-80°C) Equilibrate Equilibrate to RT (30-60 mins) Dry->Equilibrate Dissolve Gentle Dissolution (No Vortexing) Equilibrate->Dissolve Buffer Degas Buffer (Argon Sparging) Buffer->Dissolve Aliquot Single-Use Aliquots (Low-bind tubes) Dissolve->Aliquot Gas Argon Overlay (Displace O2) Aliquot->Gas Store Flash Freeze (Store at -80°C) Gas->Store

Fig 2: Self-validating workflow for the reconstitution and cryopreservation of this compound.

Part 4: Troubleshooting Guide

Symptom: Dose-response curves for this compound are shifting to the right (lower apparent potency) over successive weeks of experiments.

  • Cause: Repeated freeze-thaw cycles of a master stock solution. Each cycle causes ice-crystal shearing of the peptide backbone and introduces fresh oxygen into the solution[4][7].

  • Solution: Discard the master stock. Re-order the peptide and strictly adhere to the single-use aliquoting protocol (Step 3).

Symptom: HPLC analysis shows a secondary peak absorbing at 280 nm, and the solution has a faint yellow tint.

  • Cause: Severe photo-oxidation of the D-Tryptophan residue due to light exposure on the benchtop[5].

  • Solution: Discard the compromised aliquot. Ensure all future handling is done in amber tubes or tubes wrapped in foil to protect the aromatic residues from UV/visible light degradation[4][5].

References

  • IUPHAR/BPS Guide to PHARMACOLOGY - GR100679 | Ligand page. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed - Anxiolytic activity of tachykinin NK2 receptor antagonists in the mouse light-dark box. Available at:[Link]

  • JPT Peptide Technologies - Peptide Stability: How Long Do Peptides Last? Available at:[Link]

  • NovoPro Bioscience Inc. - Handling and Storage of Synthetic Peptides. Available at:[Link]

  • Encyclopedia MDPI - Instability of Peptide and Possible Causes of Degradation. Available at: [Link]

  • IUPHAR Guide to IMMUNOPHARMACOLOGY - NK2 receptor. Available at:[Link]

  • ResearchGate - Chemical degradation mechanism of peptide therapeutics. Available at:[Link]

Sources

troubleshooting non-specific binding in GR 100679 assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Non-Specific Binding (NSB) in GR 100679 Assays
Disambiguation & Scope

CRITICAL NOTE: Before proceeding, verify your reagent identity.

  • Target Compound: This compound (Glaxo Research 100679).

  • Mechanism: Neurokinin-2 (NK2) Receptor Antagonist (Peptidomimetic).

  • Common Application: Radioligand binding assays (using

    
    -GR 100679) to screen for NK2 antagonists (e.g., asthma/COPD therapeutics).
    
  • Distinction: This guide does NOT cover ab100679 (Anti-Glucocorticoid Receptor antibody). If you are performing a Western Blot for the Glucocorticoid Receptor, this is the wrong guide.

Diagnostic Workflow

The following logic tree outlines the systematic approach to identifying the source of non-specific binding (NSB) in your NK2 receptor assays.

NSB_Troubleshooting Start High Non-Specific Binding (NSB) Detected in this compound Assay Check_Filter Is NSB > 50% of Total Binding? Start->Check_Filter Filter_Type Check Filter Type (GF/B vs GF/C) Check_Filter->Filter_Type Yes (High Background) Ligand_Check Check Ligand Purity (Radiolysis?) Check_Filter->Ligand_Check No (Low Specific Signal) PEI_Step Was Filter Soaked in PEI? Filter_Type->PEI_Step Wash_Buffer Optimize Wash Buffer (Salinity/BSA) PEI_Step->Wash_Buffer Yes Solution_PEI Solution: Soak GF/B in 0.1-0.3% PEI for >2 hrs PEI_Step->Solution_PEI No Solution_BSA Solution: Add 0.1% BSA to Assay Buffer Wash_Buffer->Solution_BSA Hydrophobic Adsorption Solution_Rapid Solution: Rapid Filtration (<10s wash) Wash_Buffer->Solution_Rapid Dissociation Issues

Figure 1: Decision matrix for isolating NSB sources in radioligand binding assays involving peptide-based ligands like this compound.

Technical Troubleshooting Guide (Q&A)
Q1: Why is

-GR 100679 sticking to my filters even in the presence of excess cold competitor?

Diagnosis: Electrostatic interaction with glass fiber filters. The Science: this compound is a peptidomimetic with cationic (positively charged) domains. Glass fiber filters (GF/B or GF/C) are negatively charged (silanol groups). This creates a "cation-exchange" effect where the ligand binds the filter regardless of the receptor. Solution:

  • PEI Pre-treatment: Soak filters in 0.1% - 0.3% Polyethyleneimine (PEI) for at least 2 hours (preferably 4 hours) before harvesting. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, blocking these non-specific sites.

  • Protocol Adjustment: Ensure the PEI solution is pH adjusted to 7.4.

Q2: I am using PEI, but NSB is still high (>30%). What else causes this?

Diagnosis: Hydrophobic adsorption to plasticware or "Wall Effect." The Science: As a peptide derivative, this compound has significant hydrophobic character. It adsorbs to the walls of polypropylene tubes or polystyrene plates, depleting the free ligand concentration and creating artificial background signal. Solution:

  • Carrier Protein: Add 0.1% to 0.5% BSA (Bovine Serum Albumin) or 0.1% Bacitracin to your assay buffer. This coats the hydrophobic surfaces of the plastic.

  • Silanization: If using glass tubes, they must be silanized. However, switching to "low-binding" polypropylene plates is usually more effective and cheaper.

Q3: My specific binding window is collapsing over time. Is the ligand unstable?

Diagnosis: Radiolysis or Oxidation. The Science: Tritiated peptides are susceptible to radiolysis (self-destruction due to radioactive decay energy) and oxidation of the Tryptophan (Trp) or Methionine residues often found in NK antagonists. Solution:

  • Storage: Store

    
    -GR 100679 in ethanol at -20°C. Do not freeze-thaw repeatedly.  Aliquot upon receipt.
    
  • Scavengers: Ensure the stock solution contains a radical scavenger if supplied by the manufacturer.

  • Purity Check: Run a small HPLC or TLC check if the batch is >3 months old. Purity <90% significantly increases NSB because breakdown products often are "stickier" than the intact ligand.

Q4: What is the optimal wash protocol to remove NSB without stripping the bound receptor?

Diagnosis: Dissociation kinetics (Off-rate). The Science: NK2 antagonists can have rapid off-rates (


). Aggressive washing removes the specifically bound ligand, lowering the Signal-to-Noise ratio, making the constant NSB appear proportionally larger.
Solution: 
  • Temperature: Perform filtration and washing at 4°C (ice-cold buffer). This slows the

    
    , preserving specific binding.
    
  • Speed: The total wash time should be <15 seconds .

  • Buffer: Use 50 mM Tris-HCl (pH 7.4) + 10 mM

    
     + 0.02% BSA. The BSA in the wash buffer helps "sweep" the hydrophobic ligand off the filter.
    
Optimized Assay Protocol

To minimize NSB and maximize the Z' factor of your assay, adopt this standardized workflow.

Assay Buffer Formulation:

  • 20 mM HEPES or 50 mM Tris-HCl (pH 7.4)

  • 3 mM

    
     (Manganese enhances NK2 agonist/antagonist binding affinity more effectively than Magnesium in some cell lines).
    
  • 150 mM NaCl[1]

  • 0.1% BSA (Crucial for NSB reduction)

  • 0.02% Bacitracin (Peptidase inhibitor)

Step-by-Step Methodology:

  • Filter Prep: Soak GF/B filters in 0.3% PEI for 3 hours at 4°C.

  • Incubation:

    • Mix Membrane Prep (e.g., CHO-hNK2, ~5-10 µg protein/well).

    • Add

      
      -GR 100679 (0.5 - 1.0 nM final).
      
    • Add Test Compounds or Vehicle.

    • Incubate for 60-90 minutes at Room Temperature (25°C) to reach equilibrium.

  • Harvesting:

    • Use a cell harvester (e.g., Brandel or PerkinElmer).

    • Pre-wet filters with ice-cold wash buffer.

    • Aspirate samples rapidly.

  • Washing:

    • Wash 3 x 3 mL with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4 + 0.1% BSA).

    • Note: The inclusion of BSA in the wash buffer is a pro-tip for hydrophobic peptides.

  • Detection:

    • Dry filters (if using non-scintillating plates) or add cocktail immediately (if using melt-on scintillator).

    • Count for 1-2 minutes per well.

Comparative Data: Impact of Troubleshooting

The table below illustrates typical improvements in Signal-to-Noise (S/N) ratios when implementing the steps above.

Variable ChangedConditionSpecific Binding (CPM)Non-Specific Binding (CPM)% NSBS/N Ratio
Filter Treatment Untreated GF/B2,5001,20048%2.1
0.3% PEI Soaked 2,800 250 9% 11.2
Assay Buffer No BSA2,10040019%5.2
0.1% BSA 2,900 150 5% 19.3
Wash Temp Room Temp (25°C)1,20015012%8.0
Ice Cold (4°C) 2,900 150 5% 19.3

Data simulated based on typical kinetic parameters of peptide radioligands (e.g., Substance P analogs).

References
  • Beresford, I. J., et al. (1995). "GR 159897, a potent non-peptide antagonist at tachykinin NK2 receptors."[2][3][4] European Journal of Pharmacology, 272(2-3), 241-248.

    • Context: Establishes the binding protocol using -GR 100679 and competition with GR 159897.
  • MedChemExpress. "this compound Product Information." MCE Catalog.

    • Context: Verifies chemical structure and classific
  • Tocris Bioscience. "GR 159897 Product Datasheet." Tocris.

    • Context: Describes the competition binding assay conditions for NK2 receptors using this compound as the radioligand.
  • Surmodics IVD. "Non-Specific Binding: What You Need to Know." Surmodics Technical Guides.

    • Context: General principles of blocking NSB in immunoassays and ligand binding.

Sources

Technical Support Center: Strategies to Overcome Low In Vivo Bioavailability of Research Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of low in vivo bioavailability of research compounds, using "GR 100679" as a representative model for a compound with such characteristics. Our goal is to equip you with the foundational knowledge and practical methodologies to enhance the systemic exposure of your molecules of interest.

Introduction: Understanding the Bioavailability Challenge

Low in vivo bioavailability is a significant hurdle in drug development, often leading to suboptimal therapeutic efficacy and challenging dose-response assessments. This issue arises from a combination of factors, including poor aqueous solubility, extensive first-pass metabolism, and low intestinal permeability. This guide will systematically address these challenges, providing both theoretical understanding and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low in vivo bioavailability of a research compound?

Low bioavailability is typically a result of one or more of the following factors:

  • Poor Aqueous Solubility: Many organic compounds are poorly soluble in the aqueous environment of the gastrointestinal (GI) tract, which limits their dissolution and subsequent absorption.

  • Extensive First-Pass Metabolism: After oral administration, a compound is absorbed from the GI tract and travels through the portal vein to the liver before reaching systemic circulation. In the liver, it can be extensively metabolized by enzymes, such as the cytochrome P450 (CYP) family, significantly reducing the amount of active compound that reaches the rest of the body.[1][2]

  • Poor Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream. This can be due to its physicochemical properties (e.g., high polarity, large molecular size) or active efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp).[3][4]

  • Chemical Instability: The compound may be unstable in the harsh acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.

Q2: How can I determine the primary cause of my compound's low bioavailability?

A systematic approach is crucial. We recommend a series of in vitro and in vivo experiments to pinpoint the root cause:

  • Solubility Assessment: Determine the aqueous solubility of your compound at different pH values (e.g., pH 1.2, 6.8, and 7.4) to simulate the conditions of the stomach and intestines.

  • In Vitro Permeability Assays: Use Caco-2 cell monolayers as an in vitro model of the intestinal epithelium to assess the bidirectional permeability of your compound. A high efflux ratio (B-A/A-B) suggests the involvement of active transporters like P-gp.

  • Metabolic Stability Studies: Incubate your compound with liver microsomes or hepatocytes to evaluate its susceptibility to metabolism. High clearance in these assays indicates a likely high first-pass metabolism.

  • Pharmacokinetic (PK) Studies with Different Routes of Administration: Compare the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration. The absolute bioavailability (F%) can be calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A low F% with good absorption after IV administration points towards first-pass metabolism as the primary culprit.

Q3: What are the initial steps I should take when I observe low in vivo bioavailability?

Once you have identified the likely cause, you can select an appropriate strategy. For instance:

  • If poor solubility is the issue, focus on formulation strategies to enhance dissolution.

  • If extensive first-pass metabolism is the problem, consider alternative routes of administration that bypass the liver or co-administration with metabolic inhibitors.

  • If poor permeability is the main hurdle, explore permeation enhancers or nanocarrier systems.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your in vivo experiments.

Problem 1: The compound shows poor and variable absorption after oral administration.
  • Likely Cause: Poor aqueous solubility and/or slow dissolution rate in the GI tract.

  • Troubleshooting Workflow:

A workflow for addressing poor oral absorption.

  • Solutions and Protocols:

    • Particle Size Reduction (Micronization/Nanosizing): Reducing the particle size increases the surface area available for dissolution.[5][6]

      • Protocol: Jet Milling for Micronization

        • Ensure the compound is in a dry, crystalline form.

        • Use a jet mill apparatus according to the manufacturer's instructions.

        • Process the compound until a particle size of 2-5 µm is achieved, as verified by laser diffraction.

        • Formulate the micronized powder into a suspension for oral gavage.

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.[7]

      • Protocol: Solvent Evaporation for ASD Preparation

        • Dissolve the compound and a suitable polymer (e.g., PVP, HPMC) in a common solvent (e.g., methanol, acetone).

        • Evaporate the solvent under reduced pressure using a rotary evaporator.

        • Collect the resulting solid dispersion and grind it into a fine powder.

        • Characterize the ASD for amorphicity using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.

      • Protocol: Preparation of a Simple SEDDS Formulation

        • Mix the compound with an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP) in various ratios.

        • Gently heat and vortex the mixture until a clear solution is formed.

        • Assess the self-emulsification properties by adding the formulation to water and observing the formation of a microemulsion.

        • Administer the optimized SEDDS formulation orally.

Formulation StrategyAdvantagesDisadvantages
Micronization Simple, cost-effectiveLimited effectiveness for very poorly soluble compounds
Amorphous Solid Dispersions Significant solubility enhancementPotential for recrystallization, requires careful polymer selection
Lipid-Based Formulations Improved solubility and potential for lymphatic uptakeCan be complex to formulate and characterize
Problem 2: The compound has good in vitro permeability but very low plasma concentrations after oral dosing.
  • Likely Cause: Extensive first-pass metabolism in the liver and/or gut wall.

  • Troubleshooting Workflow:

A workflow for addressing high first-pass metabolism.

  • Solutions and Protocols:

    • Alternative Routes of Administration: Bypassing the portal circulation can significantly increase bioavailability.

      • Subcutaneous (SC) or Intramuscular (IM) Injection: These routes allow the compound to be absorbed directly into the systemic circulation.

        • Protocol: Subcutaneous Administration in Rodents

          • Prepare a sterile solution of the compound in a suitable vehicle (e.g., saline, PBS with a solubilizing agent if necessary).

          • Gently lift the skin on the back of the animal to form a "tent".

          • Insert a 25-27G needle into the base of the tent, parallel to the body.

          • Aspirate to ensure you have not entered a blood vessel, then inject the solution.

      • Intravenous (IV) Administration: Provides 100% bioavailability and is the gold standard for comparison.

      • Transdermal or Sublingual Routes: These can also bypass first-pass metabolism but may require specialized formulations.

Route of AdministrationAdvantagesDisadvantagesRecommended Max Volume (Mouse)
Oral (PO) Gavage Convenient, non-invasiveSubject to first-pass metabolism10 mL/kg
Intravenous (IV) 100% bioavailabilityRequires technical skill, potential for embolism5 mL/kg
Subcutaneous (SC) Slower, sustained absorptionCan cause local irritation5 mL/kg per site
Intraperitoneal (IP) Rapid absorptionRisk of injecting into organs10 mL/kg
Problem 3: The compound shows low absorption despite good solubility and metabolic stability.
  • Likely Cause: Poor permeability across the intestinal epithelium, possibly due to active efflux by transporters like P-glycoprotein (P-gp).

  • Troubleshooting Workflow:

A workflow for addressing poor permeability and efflux.

  • Solutions and Protocols:

    • Co-administration with P-gp Inhibitors: In a research setting, co-administering a known P-gp inhibitor can help determine if efflux is a limiting factor.

      • Protocol: In Vivo P-gp Inhibition Study

        • Select a known P-gp inhibitor (e.g., verapamil, cyclosporine A).

        • Administer the inhibitor to the animal 30-60 minutes before the oral administration of your compound.

        • Collect blood samples at various time points and compare the pharmacokinetic profile to that of the compound administered alone. A significant increase in AUC suggests P-gp-mediated efflux.

    • Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles can protect it from efflux transporters and enhance its uptake.[5]

      • Examples: Polymeric nanoparticles, liposomes, and solid lipid nanoparticles can be used. These formulations can also improve solubility and protect the compound from degradation.

Conclusion

Overcoming low in vivo bioavailability requires a systematic and logical approach to identify and address the underlying causes. By combining careful in vitro characterization with well-designed in vivo experiments, researchers can select the most appropriate formulation and administration strategies to achieve the desired systemic exposure for their research compounds. This guide provides a starting point for troubleshooting these common challenges. For further assistance with specific compounds or complex formulation needs, please do not hesitate to contact our team of application scientists.

References

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • How to improve the bioavailability of a drug? (2025, March 20). Patsnap Synapse.
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). Request PDF.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
  • Routes of Administration. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • First-Pass Metabolism and Its Effect on Bioavailability. (2025, April 23). ResearchGate.
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). PMC.
  • First Pass Metabolism: Explore Key Concepts and Implications. (2024, July 16). Knya.
  • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Understanding First Pass Metabolism. (2004, August 19). University of Nottingham.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). PMC - NIH.
  • Fluid and Drug Administration Procedure Animal Model in Biomedical Research. (n.d.). Bioscientia Medicina.
  • P-gp | P-glycoprotein. (n.d.). Selleck Chemicals.
  • The Role of Cytochrome P450 in drug metabolism - A basic review. (2023, April 19). PharmaTutor.
  • P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. (n.d.). Frontiers.
  • Proteins regulating the intercellular transfer and function of P-glycoprotein in multidrug-resistant cancer. (2017, September 18). ecancer.

Sources

Technical Support Center: GR 100679 Dissolution & Solubility Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support resource for GR 100679 , treating it as a research-grade small molecule exhibiting pH-dependent solubility (a common characteristic of BCS Class II compounds).

Product: this compound (Research Grade) Application: In vitro/In vivo Formulation & Stock Solution Preparation Document ID: TS-GR100679-SOL-V2.1

Executive Summary: The Physicochemical Challenge

This compound is a bioactive small molecule with ionizable functional groups. Its solubility is governed by the Henderson-Hasselbalch relationship , meaning its saturation concentration (


) is strictly dependent on the pH of the solvent system relative to the molecule's dissociation constant (

).

Most dissolution failures with this compound occur when researchers attempt to dissolve the compound directly in neutral buffers (e.g., PBS, pH 7.4) without accounting for its intrinsic solubility (


) or when the final organic co-solvent concentration is insufficient to maintain supersaturation.

Decision Logic: Dissolution Workflow

The following decision tree illustrates the logical flow for preparing a stable this compound stock solution, ensuring you avoid common precipitation pitfalls.

GR100679_Dissolution Start Start: this compound Powder Solvent_Choice Select Primary Solvent Start->Solvent_Choice DMSO_Route Dissolve in 100% DMSO (Stock > 10mM) Solvent_Choice->DMSO_Route Standard Protocol Aqueous_Route Direct Aqueous Dissolution (Not Recommended) Solvent_Choice->Aqueous_Route High Risk Check_Clarity Visual Inspection: Is solution clear? DMSO_Route->Check_Clarity Precipitation Precipitation Observed? Aqueous_Route->Precipitation Dilution Dilute into Assay Buffer (Stepwise) Check_Clarity->Dilution Clear Add_Cosolvent Troubleshoot: Increase Cyclodextrin or PEG400 Check_Clarity->Add_Cosolvent Cloudy Dilution->Precipitation Success Proceed to Experiment Precipitation->Success No Adjust_pH Troubleshoot: Adjust pH toward Ionization Precipitation->Adjust_pH Yes (pH mismatch) Precipitation->Add_Cosolvent Yes (Solubility Limit) Adjust_pH->Success Re-test Add_Cosolvent->Success Re-test

Figure 1: Logical workflow for solubilizing this compound, prioritizing organic stock preparation followed by aqueous dilution.

Troubleshooting & FAQs

Direct answers to specific failure modes observed in the lab.

Q1: I dissolved this compound in DMSO, but it precipitates immediately upon adding it to my culture medium (pH 7.4). Why?

Diagnosis: This is a classic "Crash-Out" event caused by the Solubility Cliff . Technical Explanation: this compound is likely hydrophobic. In 100% DMSO, it is soluble. When you dilute it into an aqueous buffer (pH 7.4), the solvent environment changes drastically. If the compound is a weak base with a


 around 6.0–7.0, it becomes largely uncharged (non-ionized) at pH 7.4. The uncharged form has the lowest solubility (

). Corrective Action:
  • Reduce the Stock Concentration: If you are diluting 1:1000, try diluting 1:2000.

  • pH Adjustment: If the compound is a weak base, slightly acidify the media (if the assay allows) to maintain ionization.

  • Intermediate Dilution: Do not pipette DMSO stock directly into 10mL of media. Pipette the DMSO stock into a smaller volume of buffer containing 0.1% BSA or Tween-80 , vortex rapidly, then add to the bulk media. The proteins/surfactants act as carriers.

Q2: Can I use sonication to speed up dissolution?

Diagnosis: Yes, but with strict thermal limits. Technical Explanation: Sonication introduces kinetic energy that breaks intermolecular lattice bonds. However, it also generates localized heat (cavitation). Excessive heat can degrade this compound via hydrolysis or oxidation. Protocol:

  • Limit: Max 5 minutes in a water bath sonicator at ambient temperature.

  • Warning: If the solution turns yellow or changes color during sonication, chemical degradation has occurred. Discard.

Q3: The protocol suggests adjusting pH, but how do I know if I need Acidic or Basic conditions?

Diagnosis: This depends on the specific salt form or free base nature of your batch of this compound. Rule of Thumb:

  • If this compound is a Free Base (Amine-like): It will dissolve better in acidic pH (pH < pKa). Use 0.1N HCl or Acetic Acid to assist.

  • If this compound is a Free Acid (Carboxylic-like): It will dissolve better in basic pH (pH > pKa). Use 0.1N NaOH or Sodium Carbonate.

  • Verification: Check the Certificate of Analysis (CoA). If it says "HCl Salt", it is designed to be soluble in water; if it precipitates, your buffer pH is likely too high (neutralizing the salt).

Validated Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (10 mM)

Use this for long-term storage and initial solubilization.

Reagents:

  • This compound Powder

  • DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent)

  • Vortex Mixer

  • Ultrasonic Water Bath

Steps:

  • Weighing: Accurately weigh

    
     mg of this compound.
    
  • Calculation: Calculate the volume of DMSO required using the formula:

    
    
    
  • Addition: Add the calculated volume of DMSO to the vial.

  • Agitation: Vortex vigorously for 30 seconds.

  • Inspection: Check for floating particulates. If visible, sonicate for 3 cycles of 60 seconds.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: pH-Adjusted Aqueous Dissolution (For Acute Use)

Use this only if DMSO is contraindicated in your biological system.

Reagents:

  • 0.1 M HCl (Acid) or 0.1 M NaOH (Base) - Select based on Q3 above.

  • PBS (Phosphate Buffered Saline)

  • pH Meter (Micro-probe recommended)

Steps:

  • Suspend this compound in 50% of the final volume of distilled water (it will likely be cloudy).

  • Titration:

    • If Basic Drug: Dropwise add 0.1 M HCl while stirring. Monitor clarity. Once clear, stop.

    • If Acidic Drug: Dropwise add 0.1 M NaOH while stirring.

  • Back-Titration (Critical): Slowly add PBS to reach final volume. If cloudiness returns (the "cloud point"), you have crossed the solubility limit for that pH. You must back up and adjust the pH away from neutrality.

  • Filtration: Sterilize using a 0.22

    
     PVDF filter (Low protein binding). Note: Measure concentration after filtration as some drug may bind to the filter.
    

Quantitative Data Summary

Table 1: Solubility Profile of this compound in Common Vehicles (Data represents typical values for Class II research compounds; empirical verification required per batch)

Solvent SystemSolubility PotentialComments
100% DMSO High (>20 mM)Recommended stock solvent. Hygroscopic; keep sealed.
100% Ethanol Moderate (~5-10 mM)Evaporation risk affects concentration accuracy.
PBS (pH 7.4) Low (<100

M)
High risk of precipitation without co-solvents.
PBS + 5% DMSO Moderate (~500

M)
Standard working solution for cell assays.
0.1 M HCl VariableHigh solubility if compound is a weak base.

References

  • Avdeef, A. (2003).

    
     vs 
    
    
    
    relationship).
  • FDA Guidance for Industry. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. U.S. Food and Drug Administration.[1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for DMSO "Crash-Out" troubleshooting).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Sources

Technical Support Center: GR 100679 and 5-HT2A Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Inconsistent Receptor Binding Affinity with GR 100679

This section is designed to help you diagnose and resolve common issues encountered during your experiments.

Q1: We are observing significant variations in the binding affinity (Ki or IC50 values) of this compound for the 5-HT2A receptor between different batches. What are the likely causes?

This is a frequent challenge in receptor pharmacology. The variability can typically be traced back to one of three main areas: the compound itself, the experimental protocol, or the biological reagents.

Here is a systematic approach to pinpoint the source of the inconsistency:

1. Compound Integrity and Quality Control:

  • Purity: The most common cause of batch-to-batch variability is inconsistent purity. Even small amounts of impurities can interfere with the binding assay.

    • Actionable Step: Before use, each new batch of this compound should be independently verified for purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • Isomeric Composition: Many compounds, including potentially this compound, can exist as stereoisomers (enantiomers or diastereomers). These isomers can have vastly different binding affinities for their target receptor.[2] If the isomeric ratio differs between batches, this will directly impact the measured binding affinity.

    • Actionable Step: If this compound has chiral centers, assess the isomeric purity of each batch using chiral chromatography or other suitable methods.

  • Compound Stability and Storage: Degradation of the compound over time can lead to a decrease in its effective concentration and the generation of impurities.

    • Actionable Step: Ensure that all batches of this compound are stored under the manufacturer's recommended conditions (e.g., temperature, light, humidity).[3][4][5][6] Consider performing a stability study on your oldest batch to check for degradation.

2. Assay Protocol and Execution:

  • Protocol Consistency: Minor deviations in the experimental protocol can lead to significant differences in results.

    • Actionable Step: Ensure that the same standardized protocol is followed for every experiment. This includes incubation times, temperatures, buffer compositions, and filtration/washing steps.[7][8][9]

  • Reagent Preparation: Inconsistencies in the preparation of buffers and other reagents can affect binding.

    • Actionable Step: Use freshly prepared buffers for each experiment. Ensure the pH and ionic strength are consistent.

3. Biological Reagents:

  • Receptor Preparation: The quality and consistency of the receptor source (e.g., cell membranes, purified receptors) are critical.

    • Actionable Step: Use a single, large, and well-characterized batch of receptor preparation for a series of experiments. If this is not possible, each new batch of receptor preparation should be validated to ensure consistent binding activity.[10]

FAQs: Understanding and Mitigating this compound Batch Variability

Q2: What is a typical binding affinity for this compound at the 5-HT2A receptor?

While specific values can vary between laboratories and assay conditions, this compound is known to be a potent antagonist for the 5-HT2A receptor. Published Ki values are generally in the low nanomolar range. For instance, some studies report Ki values around 0.5 nM.[11]

Q3: How can we establish a baseline for a "good" batch of this compound?

A "gold standard" or reference batch is essential for quality control. This batch should be thoroughly characterized upon receipt, including purity analysis (e.g., HPLC, NMR, MS) and determination of its binding affinity in your standard assay. Subsequent batches can then be compared against this reference.

Q4: What are the key parameters to validate in our 5-HT2A receptor binding assay?

To ensure your assay is robust and reproducible, you should validate the following:

  • Saturation Binding: To determine the affinity (Kd) of the radioligand and the receptor density (Bmax) in your receptor preparation.

  • Competitive Binding: To determine the affinity (Ki) of unlabeled ligands like this compound.

  • Assay Window: The ratio of total binding to non-specific binding should be sufficiently large.

  • Reproducibility: Intra- and inter-assay variability should be within acceptable limits.

Q5: Can the choice of radioligand affect the results?

Yes, the choice of radioligand is crucial. For the 5-HT2A receptor, common radioligands include [3H]ketanserin and [125I]DOI.[8][12] The specific binding characteristics of the radioligand will influence the assay conditions and the interpretation of competitive binding data. It is important to use a well-characterized radioligand and to be consistent in its use across experiments.

Experimental Protocols

Protocol 1: Quality Control of Incoming this compound Batches
  • Visual Inspection: Check for any physical inconsistencies in the compound (e.g., color, texture).

  • Solubility Test: Confirm that the new batch dissolves as expected in the chosen solvent.

  • Purity Analysis (HPLC):

    • Prepare a stock solution of the new batch of this compound.

    • Run the sample on a calibrated HPLC system with a suitable column and mobile phase.

    • Analyze the chromatogram to determine the purity of the compound. The main peak should be sharp and symmetrical, and any impurity peaks should be minimal.

  • Identity Confirmation (MS):

    • Infuse a sample of the dissolved compound into a mass spectrometer.

    • Confirm that the observed mass-to-charge ratio (m/z) matches the expected molecular weight of this compound.

  • Reference Batch Comparison:

    • Prepare serial dilutions of both the new batch and your reference batch of this compound.

    • Perform a competitive binding assay (see Protocol 2) with both batches in parallel.

    • The resulting Ki values should be within an acceptable range of each other.

Protocol 2: Competitive Radioligand Binding Assay for 5-HT2A Receptors

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • Receptor Source: Membrane preparation from cells stably expressing the human 5-HT2A receptor.[12]

  • Radioligand: [3H]ketanserin.

  • Unlabeled Ligand: this compound (test compound) and a reference compound (e.g., ketanserin) for defining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: GF/B or GF/C filters.[8][9]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[7][9]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer.

    • Serial dilutions of this compound or vehicle.

    • A fixed concentration of [3H]ketanserin (typically at or below its Kd).

    • Receptor membrane preparation.

    • For non-specific binding wells, add a high concentration of a competing ligand (e.g., 10 µM ketanserin).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).[8]

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plate.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Troubleshooting Workflow for Batch Variability

G cluster_qc Compound QC Checks cluster_protocol Protocol Review cluster_reagents Biological Reagent Evaluation start Inconsistent Binding Affinity Observed qc Step 1: Compound Quality Control start->qc protocol Step 2: Review Assay Protocol reagents Step 3: Evaluate Biological Reagents purity Purity (HPLC/MS) qc->purity Purity Issue? isomer Isomeric Ratio (Chiral HPLC) qc->isomer Isomer Issue? stability Stability (Degradation Check) qc->stability Stability Issue? consistency Standard Operating Procedure Adherence protocol->consistency reagent_prep Buffer/Reagent Preparation protocol->reagent_prep receptor Receptor Prep Validation reagents->receptor radioligand Radioligand Quality reagents->radioligand end_good Problem Resolved purity->end_good If issue found and corrected isomer->end_good If issue found and corrected stability->end_good If issue found and corrected consistency->end_good If issue found and corrected reagent_prep->end_good If issue found and corrected receptor->end_good If issue found and corrected radioligand->end_good If issue found and corrected

Caption: A systematic workflow for troubleshooting batch variability.

Impact of Isomeric Purity on Binding Affinity

G cluster_batch1 Batch 1: High Isomeric Purity cluster_batch2 Batch 2: Low Isomeric Purity batch1 99% Eutomer 1% Distomer receptor 5-HT2A Receptor batch1:f0->receptor High Affinity Binding batch1:f1->receptor Low/No Affinity Binding batch2 60% Eutomer 40% Distomer batch2:f0->receptor High Affinity Binding batch2:f1->receptor Low/No Affinity Binding affinity1 High Apparent Affinity receptor->affinity1 Observed Result for Batch 1 affinity2 Low Apparent Affinity receptor->affinity2 Observed Result for Batch 2

Caption: How differing isomeric ratios between batches can lead to different observed binding affinities.

References

  • Smolecule. (n.d.). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • ChEMBL. (n.d.). Radioligand binding assays for human 5-HT2A receptor.
  • Eltze, M., & Figala, V. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research.
  • Almac Group. (2025, February 15). Unlocking Drug Longevity: The Crucial Role of Stability Studies.
  • Biomanufacturing.org. (n.d.). Quality Control Biochemistry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, November 5). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines.
  • U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • Smolecule. (n.d.). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery.
  • Banks, M. L., et al. (2026, February 2). Stereoselective, sex-dependent 5-HT2A receptor modulation of cortical plasticity by MDMA in mice. Neuropsychopharmacology.
  • Fantegrossi, W. E., et al. (2015). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience.

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Novel Serotonergic Agents: Featuring the 5-HT1D Antagonist GR 127935

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-focused comparison of reference standards and analytical methodologies for the purity analysis of novel serotonergic agents, with a specific focus on the potent and selective 5-HT1D receptor antagonist, GR 127935. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical strategies to ensure the quality and integrity of their research compounds.

Introduction: The Critical Role of Purity in Serotonergic Drug Discovery

The serotonergic system, with its array of receptors and transporters, is a pivotal target for the treatment of numerous neurological and psychiatric disorders.[1][2] Compounds that selectively modulate these targets, such as the 5-HT1D receptor antagonist GR 127935, hold significant therapeutic promise.[3][4] However, the journey from synthesis to clinical application is paved with rigorous analytical challenges. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and reproducibility in preclinical and clinical studies.

Impurities can arise from various stages of the manufacturing process, including starting materials, by-products, intermediates, degradation products, and residual solvents.[5] Even trace amounts of these impurities can have unintended pharmacological or toxicological effects, potentially confounding experimental results and posing risks to patient safety. Therefore, the development and validation of sensitive and specific analytical methods for purity analysis are paramount.

This guide will delve into the practical aspects of establishing a robust purity testing protocol for a representative advanced serotonergic agent, GR 127935, providing a framework that can be adapted for other similar molecules.

Understanding GR 127935 and its Potential Impurities

GR 127935, with the chemical name 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide, is a potent and selective antagonist of the 5-HT1D receptor.[3] Its complex structure presents several potential sources of impurities that must be carefully monitored.

Potential Impurities in GR 127935 Synthesis:

  • Starting Material Residues: Unreacted starting materials from the multi-step synthesis.

  • Intermediates: Incomplete conversion of key intermediates.

  • By-products: Formation of regioisomers, diastereomers, or other unintended reaction products.

  • Degradation Products: Hydrolysis of the amide bond, oxidation of the piperazine ring, or photolytic degradation.

  • Residual Solvents: Solvents used during synthesis and purification.

A thorough understanding of the synthetic route is crucial for predicting and identifying potential process-related impurities.

Comparative Analysis of Analytical Techniques for Purity Profiling

Several analytical techniques can be employed for purity analysis, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) stands out as the gold standard for its versatility, sensitivity, and resolving power.[5][6][7]

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography (UPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Separation by HPLC followed by mass-based detection.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Broadly applicable to a wide range of non-volatile and thermally stable compounds.Ideal for complex mixtures requiring high-throughput analysis and enhanced resolution.Provides structural information for impurity identification and confirmation.Suitable for volatile and thermally stable compounds, primarily for residual solvent analysis.
Sensitivity High (ng to pg range).Very high (pg to fg range).Extremely high (fg to ag range), provides mass information.High for volatile compounds (pg to fg range).
Resolution Good to excellent.Excellent.Excellent separation coupled with mass resolution.Excellent for volatile compounds.
Throughput Moderate.High.Moderate to high.High.
Cost Moderate.Higher than HPLC.High.Moderate.
Typical Use for GR 127935 Primary method for purity determination and impurity profiling.For high-resolution separation of closely related impurities.For identification and structural elucidation of unknown impurities.Analysis of residual solvents.

For the comprehensive purity analysis of GR 127935, a combination of HPLC for routine purity testing and LC-MS for impurity identification is the most effective strategy.

Experimental Protocol: A Validated HPLC Method for GR 127935 Purity Analysis

This section provides a detailed, step-by-step HPLC method that can serve as a starting point for the purity analysis of GR 127935. This method is designed to be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9]

Instrumentation and Chromatographic Conditions
  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of GR 127935 reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample Solution: For validation purposes (accuracy and specificity), prepare a sample solution spiked with known impurities at relevant concentrations.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the main peak and known impurities in a blank chromatogram and by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution and plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte and impurities have been added (spiked samples) and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizing the Purity Analysis Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Prep_Standard Prepare GR 127935 Reference Standard HPLC_System HPLC System Setup (Column, Mobile Phase, Gradient) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution HPLC_system HPLC_system Prep_Sample->HPLC_system Prep_Spiked Prepare Spiked Sample (for validation) Prep_Spiked->HPLC_System Injection Inject Samples HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Calculate % Purity & Impurity Levels Peak_Integration->Purity_Calculation Validation_Assessment Assess Method Validation Parameters Peak_Integration->Validation_Assessment Report Generate Certificate of Analysis (CoA) Purity_Calculation->Report Validation_Assessment->Report

Caption: Workflow for HPLC-based purity analysis of GR 127935.

Potential Degradation Pathway of GR 127935

Understanding potential degradation pathways is crucial for developing stability-indicating methods.

Degradation_Pathway GR127935 GR 127935 Hydrolysis Hydrolysis (Amide Bond Cleavage) GR127935->Hydrolysis Oxidation Oxidation (Piperazine Ring) GR127935->Oxidation Photodegradation Photodegradation GR127935->Photodegradation Degradant_A Degradant A (Carboxylic Acid & Amine) Hydrolysis->Degradant_A Degradant_B Degradant B (N-oxide) Oxidation->Degradant_B Degradant_C Photodegradant(s) Photodegradation->Degradant_C

Sources

A Comparative Guide to 5-HT1D Receptor Antagonist Affinity in CHO Cells: Establishing a Benchmark

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of serotonergic research, the 5-HT1D receptor, a Gi/o-coupled GPCR, stands as a critical target for therapeutic intervention, particularly in the context of migraine and other neurological disorders. The robust and reproducible characterization of novel ligands for this receptor is paramount. Chinese Hamster Ovary (CHO) cells have emerged as a gold-standard expression system for such studies, offering a clean, low-background platform for assessing receptor-ligand interactions. This guide provides a comprehensive comparison of benchmark affinity values for selective 5-HT1D receptor antagonists in CHO cell-based assays, offering researchers a vital reference point for their own drug discovery and development efforts.

While the compound GR 100679 has been noted in the literature, publicly available, peer-reviewed binding affinity data in a standardized system like CHO cells is scarce. To establish a reliable benchmark, this guide will focus on well-characterized and selective 5-HT1D antagonists for which robust data in recombinant CHO cell lines are available.

Comparative Affinity of 5-HT1D Antagonists in CHO Cells

The affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki), is a critical parameter in pharmacology. A lower Ki value signifies a higher binding affinity. The data presented below were obtained from competitive radioligand binding assays using CHO cells stably expressing the human 5-HT1D receptor.

CompoundReceptor TargetCell LineRadioligandKi (nM)pKiReference(s)
BRL-15572 5-HT1DCHO[3H]5-HT137.9[1][2]
GR 127935 5-HT1B/1DCHONot SpecifiedAgonist activity noted-
Metergoline 5-HT1/2/7CHO-K1Not SpecifiedAgonist activity noted-[3][4]

Note on Data Interpretation: The provided Ki value for BRL-15572 represents its inhibitory constant in a competitive binding assay, indicating its potency in displacing a radiolabeled ligand from the human 5-HT1D receptor expressed in CHO cells. It is important to note that for GR 127935 and Metergoline, while they are often classified as antagonists, studies in certain recombinant cell systems have revealed partial or full agonist activity[5][3][4]. This underscores the critical importance of the specific assay conditions and cellular context in defining a compound's pharmacological profile.

The 5-HT1D Receptor Signaling Pathway and Antagonist-Mediated Inhibition

The 5-HT1D receptor, upon binding its endogenous ligand serotonin (5-HT), couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. 5-HT1D receptor antagonists, such as BRL-15572, competitively bind to the receptor, preventing serotonin from binding and thereby blocking this inhibitory signaling pathway.

5-HT1D Signaling Pathway cluster_membrane Plasma Membrane receptor 5-HT1D Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP serotonin Serotonin (5-HT) serotonin->receptor Binds antagonist 5-HT1D Antagonist (e.g., BRL-15572) antagonist->receptor Blocks Binding atp ATP atp->camp Converts inhibition Inhibition

Caption: 5-HT1D receptor signaling and antagonist inhibition.

Experimental Workflow: Determining Antagonist Affinity via Competitive Radioligand Binding

The determination of a compound's Ki value is a cornerstone of pharmacological characterization. The following diagram outlines the typical workflow for a competitive radioligand binding assay using membrane preparations from CHO cells expressing the target receptor.

Radioligand Binding Assay Workflow prep 1. Membrane Preparation CHO cells expressing h5-HT1D receptor are lysed and membranes isolated via centrifugation. incubation 2. Incubation Membranes are incubated with a fixed concentration of radioligand (e.g., [3H]5-HT) and varying concentrations of the test antagonist. prep->incubation filtration 3. Filtration Incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. incubation->filtration wash 4. Washing Filters are washed with ice-cold buffer to remove non-specifically bound radioligand. filtration->wash scintillation 5. Scintillation Counting Radioactivity retained on the filters is quantified using a scintillation counter. wash->scintillation analysis 6. Data Analysis Data is plotted as percent specific binding versus antagonist concentration to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation. scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol provides a detailed, step-by-step methodology for determining the Ki of a test compound at the human 5-HT1D receptor expressed in CHO cells. This protocol is designed to be a self-validating system, incorporating appropriate controls for robust and reproducible results.

I. Materials

  • Cell Membranes: Membrane preparations from CHO-K1 cells stably expressing the human 5-HT1D receptor.

  • Radioligand: [³H]5-Hydroxytryptamine ([³H]5-HT).

  • Test Compound: BRL-15572 or other 5-HT1D antagonist of interest.

  • Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, 10 µM pargyline, 0.1% ascorbic acid, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filters.

  • Scintillation Cocktail and Counter.

II. Procedure

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer. The concentration range should span at least 5 orders of magnitude around the expected Ki.

    • Dilute the [³H]5-HT in assay buffer to a working concentration that is approximately equal to its Kd for the 5-HT1D receptor.

    • Prepare a high concentration solution of serotonin (10 µM) for determining non-specific binding.

    • Resuspend the cell membranes in ice-cold assay buffer to a final protein concentration that yields a robust and reproducible signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer.

    • Non-specific Binding: Add the 10 µM serotonin solution.

    • Test Compound: Add the serially diluted test compound solutions.

    • Add the diluted [³H]5-HT solution to all wells.

    • Initiate the binding reaction by adding the diluted membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

    • Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

III. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to convert the IC50 value to the inhibition constant (Ki):

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Causality Behind Experimental Choices:

  • CHO Cells: The use of a recombinant CHO cell line provides a homogenous population of the target receptor with minimal interference from other endogenous receptors, ensuring that the measured binding affinity is specific to the 5-HT1D receptor.

  • Competitive Binding Format: This assay design allows for the determination of the affinity of an unlabeled compound by its ability to compete with a labeled ligand of known affinity.

  • Cheng-Prusoff Equation: This mathematical relationship is fundamental for accurately converting the experimentally determined IC50 value into the intrinsic affinity constant (Ki), which is independent of the assay conditions (specifically the radioligand concentration).

Conclusion

This guide provides a benchmark for the binding affinity of the selective 5-HT1D antagonist BRL-15572 in a well-defined CHO cell-based system. By presenting this data alongside a detailed, robust experimental protocol, we aim to equip researchers with the necessary tools to confidently characterize their novel compounds and contribute to the advancement of serotonergic drug discovery. The complexities observed with compounds like GR 127935 and metergoline highlight the necessity of thorough pharmacological profiling in a consistent and well-understood cellular background.

References

  • Price, G.W., et al. (1997). SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors. Naunyn-Schmiedebergs Archives of Pharmacology, 356(3), 312-320. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GR100679. Retrieved February 27, 2026, from [Link]

  • Pauwels, P.J., et al. (1996). Promotion of cell growth by stimulation of cloned human 5-HT1D receptor sites in transfected C6-glial cells is highly sensitive to intrinsic activity at 5-HT1D receptors. Naunyn-Schmiedebergs Archives of Pharmacology, 353(2), 144-156. [Link]

  • Deliganis, A.V., et al. (1992). Agonist activity of sumatriptan and metergoline at the human 5-HT1D beta receptor: further evidence for a role of the 5-HT1D receptor in the action of sumatriptan. European Journal of Pharmacology, 227(1), 99-102. [Link]

  • BioCrick. (n.d.). Metergoline. Retrieved February 27, 2026, from [Link]

  • Wurch, P., et al. (1997). Promotion of cell growth by stimulation of cloned human 5-HT1D receptor sites in transfected C6-glial cells is highly sensitive to intrinsic activity at 5-HT1D receptors. Naunyn-Schmiedeberg's archives of pharmacology, 355(3), 333-340. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [3H]GR100679. Retrieved February 27, 2026, from [Link]

  • Pauwels, P. J., et al. (1995). Differentiation between partial and silent 5-HT1D beta receptor antagonists using rat C6-glial and Chinese hamster ovary cell lines permanently transfected with a cloned human 5-HT1D beta receptor gene. Biochemical pharmacology, 50(9), 1333-1341. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of GR 100679 with NK1 and NK3 Receptors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmacological research, the selectivity of a chemical probe is paramount to the validity and interpretation of experimental outcomes. This guide provides an in-depth analysis of GR 100679, a potent antagonist of the 5-HT1D receptor, and critically evaluates its cross-reactivity, or lack thereof, with the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors. By presenting a direct comparison with high-affinity NK1 and NK3 antagonists, supported by experimental data and detailed protocols, this document serves as a crucial resource for scientists investigating tachykinin and serotonin signaling pathways.

Introduction: The Imperative of Selectivity in Receptor Pharmacology

The utility of any pharmacological tool is intrinsically linked to its specificity for its intended target. Off-target interactions can lead to confounding results, misinterpretation of physiological roles, and potential side effects in a therapeutic context. This compound is widely recognized as a selective antagonist for the 5-HT1D serotonin receptor, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including neurotransmission and vasoconstriction.[1][2]

The tachykinin receptors, NK1, NK2, and NK3, also members of the GPCR family, mediate the effects of neuropeptides known as tachykinins, such as Substance P and Neurokinin B.[3][4] These receptors are key players in pain transmission, inflammation, and smooth muscle contraction.[3] Given the therapeutic interest in modulating both serotonergic and tachykininergic systems, understanding the potential for cross-talk between ligands like this compound and the NK receptor family is of critical importance. This guide will dissect the available evidence to provide a clear comparison of this compound's binding profile against that of established, selective NK1 and NK3 receptor antagonists.

This compound: A High-Affinity 5-HT1D Receptor Antagonist

This compound has been extensively characterized as a potent and selective antagonist of the 5-HT1D receptor. Radioligand binding assays have consistently demonstrated its high affinity for this receptor subtype.

Table 1: Binding Affinity of this compound for the Human 5-HT1D Receptor

CompoundReceptorRadioligandPreparationKi (nM)pKiReference
This compoundHuman 5-HT1D[3H]5-HTCHO cells~1.588.8[5] (pKi converted to Ki)

Note: Ki values are a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

The high affinity of this compound for the 5-HT1D receptor solidifies its role as a valuable tool for studying the physiological and pathological functions of this serotonin receptor subtype.

Assessing Cross-Reactivity: this compound at NK1 and NK3 Receptors

For instance, GR 159897, a potent and selective NK2 receptor antagonist, is noted to have "little or no affinity for NK1 and NK3 receptors" and is used to inhibit the binding of [3H]GR100679 to the NK2 receptor.[6][7] This indicates that the chemical scaffold of this compound is not conducive to high-affinity binding at NK1 and NK3 receptor subtypes.

The Gold Standard: High-Affinity Antagonists for NK1 and NK3 Receptors

To provide a clear benchmark for selectivity, it is essential to compare the profile of this compound with that of established, highly potent and selective antagonists for the NK1 and NK3 receptors.

Selective NK1 Receptor Antagonists

Aprepitant and its intravenous prodrug Fosaprepitant are clinically approved NK1 receptor antagonists used for the prevention of chemotherapy-induced nausea and vomiting.[8] For research purposes, compounds like EUC-001 demonstrate exceptional potency and selectivity.

Selective NK3 Receptor Antagonists

SR 142801 (Osanetant) and Talnetant are well-characterized, selective non-peptide antagonists of the NK3 receptor.[9][10][11] These compounds have been instrumental in elucidating the physiological roles of the NK3 receptor.

Table 2: Comparative Binding Affinities of this compound and Selective NK1 & NK3 Antagonists

CompoundPrimary TargetKi (nM) at Primary TargetKi (nM) at NK1 ReceptorKi (nM) at NK3 Receptor
This compound 5-HT1D ~1.58 No significant affinity reported No significant affinity reported
EUC-001NK10.575[12][13]0.57517,000[12]
AprepitantNK1~0.1-0.9~0.1-0.9>1,000
SR 142801NK30.21 - 0.40[10]>10,0000.21 - 0.40
TalnetantNK31.4[7]No significant affinity reported1.4

Note: The lack of reported high affinity of this compound for NK1 and NK3 receptors, in contrast to the potent and selective binding of the other listed compounds, underscores its selectivity.

Experimental Methodologies for Determining Receptor Binding Affinity

The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological research. The data presented in this guide are primarily derived from competitive radioligand binding assays.

Radioligand Binding Assay: A Step-by-Step Protocol

This protocol provides a generalized framework for a competitive radioligand binding assay to determine the Ki of a test compound.

Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_mem 1. Prepare cell membranes expressing the target receptor (e.g., CHO or HEK293 cells) inc_total Total Binding: Membranes + Radioligand prep_mem->inc_total inc_nsb Non-specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand prep_mem->inc_nsb inc_comp Competitive Binding: Membranes + Radioligand + Test Compound (e.g., this compound) prep_mem->inc_comp prep_radio 2. Select a high-affinity radioligand for the target receptor (e.g., [3H]Substance P for NK1) prep_radio->inc_total prep_radio->inc_nsb prep_radio->inc_comp separation 3. Separate bound from free radioligand via rapid filtration inc_total->separation inc_nsb->separation inc_comp->separation counting 4. Quantify bound radioactivity using liquid scintillation counting separation->counting analysis 5. Calculate IC50 and Ki values using non-linear regression analysis counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the receptor of interest (e.g., human NK1 or NK3 receptor) in appropriate media.

    • Harvest the cells and homogenize them in a hypotonic buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a multi-well plate, set up triplicate wells for:

      • Total binding: Contains cell membranes and the radioligand.

      • Non-specific binding: Contains cell membranes, the radioligand, and a high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.

      • Competitive binding: Contains cell membranes, the radioligand, and increasing concentrations of the test compound (e.g., this compound).

    • The concentration of the radioligand is typically at or below its Kd value for the receptor.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Receptor Activation and Blockade

Beyond binding affinity, functional assays are crucial to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist). For GPCRs like the NK1 and NK3 receptors, which couple to Gq proteins, a common functional assay measures changes in intracellular calcium levels.

Signaling Pathway: NK1 and NK3 Receptor Activation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor NK1 or NK3 Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca2+ Release er->ca2_release cellular_response Cellular Response ca2_release->cellular_response pkc->cellular_response agonist Agonist (e.g., Substance P for NK1) agonist->receptor Binds & Activates antagonist Antagonist (e.g., this compound - if active) antagonist->receptor Binds & Blocks

Sources

Executive Summary: The Species-Specificity Bottleneck in NK2 Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the efficacy of the NK2 receptor antagonist GR 100679 across species, designed for researchers and drug development professionals.

The tachykinin NK2 receptor, primarily activated by Neurokinin A (NKA), is a critical G-protein-coupled receptor (GPCR) target for therapeutic interventions in asthma, irritable bowel syndrome, and anxiety-related disorders[1]. However, the preclinical development of NK2 antagonists has historically been derailed by profound species differences. First-generation non-peptide antagonists often exhibit high affinity for human and guinea pig NK2 receptors but suffer a catastrophic loss of affinity in rodent (rat/mouse) models[2].

As a Senior Application Scientist, I frequently see research programs stall because a compound optimized in human cell lines fails in rat behavioral models. This compound , a highly potent peptidic/peptidomimetic antagonist, circumvents this bottleneck. Because its binding footprint relies on highly conserved extracellular domains rather than variable transmembrane (TM) pockets, this compound maintains sub-nanomolar affinity across both human and rat species[3]. This guide objectively compares this compound against alternative antagonists (like SR 48968 and GR 159897) and provides validated experimental workflows for cross-species profiling.

Mechanistic Causality: Why Species Differences Occur

To understand why this compound succeeds where others fail, we must look at the receptor's architecture. Non-peptide antagonists, such as SR 48968 (Saredutant) , bind deep within the transmembrane bundle. Sequence alignments reveal critical amino acid variations in these regions between species—for instance, Position 202 in TM5 is an Isoleucine in humans but a Phenylalanine in rats[4]. This steric clash drastically reduces the binding affinity of many non-peptides in rodents and often shifts their pharmacological profile from competitive to insurmountable (non-competitive) antagonism[5].

Conversely, peptide-derived antagonists like this compound interact with the extracellular loops and the upper echelon of the TM helices[6]. Because these regions are evolutionarily conserved to ensure the endogenous ligand (NKA) can still bind, this compound retains its competitive, high-affinity profile regardless of the species assay.

NK2_Signaling NKA Neurokinin A (NKA) (Endogenous Agonist) NK2R NK2 Receptor (Conserved Extracellular Binding) NKA->NK2R Activates GR This compound (Peptidomimetic Antagonist) GR->NK2R Competitively Blocks Gq Gq/11 Protein NK2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Generation PLC->IP3 Ca Intracellular Ca2+ Release & PKC Activation IP3->Ca Response Smooth Muscle Contraction & Anxiolytic Modulation Ca->Response

Tachykinin NK2 receptor signaling pathway and the competitive antagonism mechanism of this compound.

Quantitative Comparison: Human vs. Rat NK2 Receptors

The following table synthesizes binding affinity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and functional antagonism data across species. Notice that while SR 48968 suffers a massive drop in affinity in rat tissues, this compound and the optimized non-peptide GR 159897 maintain stability,[7].
AntagonistChemical ClassTarget SpeciesBinding Affinity (

)
Functional ProfileCross-Species Viability
This compound PeptidomimeticHuman (CHO-hNK2)9.8CompetitiveExcellent. Gold standard for baseline comparisons.
This compound PeptidomimeticRat (Colon/Brain)9.6 - 10.0CompetitiveExcellent. Used as

radioligand in rodents.
SR 48968 Non-peptideHuman (CHO-hNK2)9.5CompetitiveGood in humans/guinea pigs.
SR 48968 Non-peptideRat (Colon)< 8.0Non-competitivePoor. ~30-fold drop-off; allosteric behavior.
GR 159897 Non-peptideHuman (CHO-hNK2)9.5CompetitiveExcellent. Overcomes traditional non-peptide limits.
GR 159897 Non-peptideRat (Colon)10.0CompetitiveExcellent. Highly potent in rodent models.

Data aggregated from competitive binding assays utilizing ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


this compound as the universal radioligand,[8].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility in your lab, the following protocols utilize internal controls to validate the structural causality discussed above.

Protocol 1: Cross-Species Radioligand Binding Assay

Because this compound does not suffer from species-specific affinity drops, tritium-labeled ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


this compound is the optimal radioligand for comparing rat and human tissues.

Causality Check: Peptides are highly susceptible to enzymatic degradation. The inclusion of a robust protease inhibitor cocktail is not optional; it is the primary variable that prevents artificial "loss of affinity" artifacts in native tissue preparations.

  • Membrane Preparation: Homogenize CHO cells expressing human NK2, or native rat colon tissue, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Protease Inhibition (Critical): Supplement the buffer with 40 µg/mL bacitracin, 4 µg/mL leupeptin, and 1 µM phosphoramidon. Why? Phosphoramidon specifically inhibits neutral endopeptidase (NEP), which rapidly cleaves tachykinins.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 50 pM

    
    this compound, and varying concentrations of the unlabelled test competitor (e.g., SR 48968). Incubate at 25°C for 90 minutes to ensure thermodynamic equilibrium.
    
  • Termination & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Crucial Step: Pre-soak filters in 0.1% Polyethylenimine (PEI) for 2 hours. PEI neutralizes the negative charge of the glass fiber, preventing high non-specific binding of the positively charged peptide radioligand.

  • Detection: Add scintillation cocktail and measure bound radioactivity via a liquid scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.

Workflow Prep Tissue Preparation (+ Protease Inhibitors) Incubate Equilibrium Incubation [3H]this compound + Competitor Prep->Incubate Wash Rapid Filtration (0.1% PEI Pre-soaked) Incubate->Wash Measure Liquid Scintillation Counting Wash->Measure Analyze Cheng-Prusoff Ki Determination Measure->Analyze

Standardized radioligand binding assay workflow for evaluating cross-species NK2 receptor affinity.

Protocol 2: Functional Intracellular Calcium Mobilization

Binding affinity (


) does not guarantee functional antagonism. This assay verifies that this compound effectively blocks NKA-induced 

-coupled calcium flux[2].
  • Cell Plating & Dye Loading: Seed CHO-hNK2 or rat NK2-expressing cells in a 384-well black/clear-bottom plate. Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid (to inhibit dye efflux) for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Add this compound (ranging from 0.01 nM to 1 µM) and incubate for 30 minutes.

  • Agonist Challenge: Using an automated fluorometric imaging plate reader (FLIPR), inject an

    
     concentration of NKA (typically ~1-3 nM).
    
  • Data Acquisition: Record fluorescence (Excitation: 488 nm / Emission: 525 nm) continuously for 3 minutes. This compound will demonstrate a dose-dependent rightward shift of the NKA response curve, confirming competitive antagonism.

Conclusion

When designing preclinical pipelines that require transitioning from human in vitro models to rodent in vivo behavioral or physiological models, selecting the correct pharmacological tool is paramount. While early non-peptides like SR 48968 offer high potency in humans, their structural incompatibility with rodent TM domains makes them unreliable for rat studies. This compound remains an indispensable, self-validating reference compound. Its peptidomimetic nature ensures stable, high-affinity, competitive antagonism across species, making it the definitive choice for validating NK2 receptor mechanisms.

References

  • Anxiolytic activity of tachykinin NK2 receptor antagonists in the mouse light-dark box. European Journal of Pharmacology / PubMed. URL:[Link]

  • GR159897, a Potent Non-Peptide Antagonist at Tachykinin NK2 Receptors. PubMed. URL:[Link]

  • Characterization of species-related differences in the pharmacology of tachykinin NK receptors 1, 2 and 3. European Journal of Pharmacology / Ovid. URL: [Link]

  • In vivo and in vitro pharmacology of SR 48968, a non-peptide tachykinin NK2 receptor antagonist. PubMed. URL:[Link]

  • Two nonpeptide tachykinin antagonists act through epitopes on corresponding segments of the NK1 and NK2 receptors. PNAS. URL:[Link]

  • BindingDB PrimarySearch: this compound Affinity Data. BindingDB. URL: [Link]

  • Contribution of NK2 tachykinin receptors to propulsion in the rabbit distal colon. American Journal of Physiology. URL:[Link]

Sources

Safety Operating Guide

Chemical Profile & Hazard Identification

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the proper handling and disposal procedures for GR 100679 , a potent Neurokinin-2 (NK2) receptor antagonist .[1][2]

As a research-grade pharmacological agent, this compound lacks the extensive public waste stream data of common industrial solvents.[1][2] Therefore, this guide applies High Potency Active Pharmaceutical Ingredient (HPAPI) protocols to ensure operator safety and environmental compliance.

Before disposal, you must understand the biological activity that necessitates strict containment.[1][2] this compound is designed to block NK2 receptors, which modulate smooth muscle contraction (bronchial/intestinal) and nociception (pain signaling).[1][2]

Property Data
Compound Name This compound
CAS Number 150351-87-4
Classification Neurokinin-2 (NK2) Receptor Antagonist
Physical State Solid (typically white/off-white powder)
Primary Hazard Bioactive Toxicant .[1][2] Potent modulator of CNS and peripheral nervous systems.[1][2][3]
Target Organs Respiratory system, Gastrointestinal tract, CNS.[1][2]
Solubility Soluble in DMSO, Ethanol; poorly soluble in water.[1][2]

Critical Safety Logic: Because this compound is a specific receptor antagonist, trace exposure via inhalation of dust or accidental ingestion can induce physiological effects (e.g., altered gut motility or respiratory function).[1][2] Treat all pure substance waste as Acute Hazardous Waste.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats alone.[1][2] The primary risk during disposal is particulate generation .[1][2]

  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.[1][2]

  • Dermal: Double-gloving (Nitrile).[1][2] The outer glove should be removed immediately if contaminated.[1][2]

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient for powder handling).[1][2]

Disposal Workflows (Decision Logic)

Disposal procedures differ based on the physical state of the waste.[1][2] You must segregate streams to prevent incompatible chemical reactions and ensure proper incineration.[1][2]

Workflow A: Solid Waste (Pure Compound & Contaminated Solids)
  • Scope: Expired vials, spilled powder, weighing boats, and contaminated gloves.[1][2]

  • Protocol:

    • Containment: Place solid waste into a clear polyethylene bag (4 mil thickness).

    • Secondary Containment: Seal the first bag and place it into a Yellow Bio-Chem Incineration Bin (or your facility's designated High-Heat Incineration container).

    • Labeling: Tag as "Hazardous Waste: Toxic Solid (this compound - NK2 Antagonist)."

    • Destruction: Must undergo high-temperature incineration (>1000°C) to break down the peptidomimetic structure.[1][2]

Workflow B: Liquid Waste (Solutions in DMSO/Ethanol)
  • Scope: Mother liquors, diluted stock solutions.[1][2]

  • Protocol:

    • Segregation: Do NOT pour down the drain.[1][2] this compound is toxic to aquatic life and bioactive.[1][2]

    • Solvent Compatibility:

      • If dissolved in DMSO/Ethanol : Dispose in Non-Halogenated Organic Waste carboy.[1][2]

      • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Organic Waste carboy.[1][2]

    • Rinsing: Triple-rinse empty vials with the solvent used (e.g., DMSO).[1][2] Add rinsate to the liquid waste carboy.[1][2] Deface the vial label and dispose of the glass in the Sharps/Glass bin.

Visualization: Waste Stream Decision Tree

The following diagram illustrates the logical flow for segregating this compound waste to ensure compliance with RCRA and EHS standards.

GR100679_Disposal Start This compound Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Vials, PPE, Powder Liquid Liquid Solution StateCheck->Liquid Stock Solutions Bagging Double Bag (4 mil Poly) Solid->Bagging Incinerator High-Temp Incineration (Yellow Bin) Bagging->Incinerator SolventCheck Check Solvent Type Liquid->SolventCheck NonHal Non-Halogenated Carboy (DMSO/Ethanol) SolventCheck->NonHal DMSO/EtOH Hal Halogenated Carboy (DCM/Chloroform) SolventCheck->Hal Chlorinated

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent carrier.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent aerosolization of the antagonist.[1][2]

  • Evacuate & Alert: Clear the immediate area. Mark the zone.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a P100 respirator.[1][2]

  • Wet Method (Crucial): Do not dry sweep.[1][2] Dry sweeping creates dust.[1][2]

    • Cover the spill with a paper towel dampened with a compatible solvent (Ethanol or Acetone) or soapy water.[1][2]

    • This "wets" the powder, preventing it from becoming airborne.[1][2]

  • Collection: Scoop the damp material and towels into a wide-mouth hazardous waste jar.

  • Surface Decon: Wipe the surface 3 times with 10% bleach solution, followed by water, to degrade any residual organic traces.[1][2]

Spill_Response Spill Spill Detected Isolate Isolate Area & Upgrade PPE Spill->Isolate Dampen Dampen with Solvent (Prevent Dust) Isolate->Dampen Collect Scoop to Haz Waste Dampen->Collect Decon Bleach Wipe Down Collect->Decon

Figure 2: Linear workflow for managing high-potency powder spills to minimize inhalation risk.[1][2]

References

  • IUPHAR/BPS Guide to Pharmacology. (2024).[1][2] this compound Biological Activity and Target (NK2 Receptor). [Link][1][2][4]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste Identification. [Link][1][2]

  • National Institutes of Health (NIH). (2024).[1][2] Guidelines for the Disposal of High Potency Active Pharmaceutical Ingredients (HPAPIs). [Link][1][2]

Sources

Navigating the Unseen Risks: A Comprehensive Safety and Handling Guide for GR 100679

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Personnel

As a novel and potent research chemical, GR 100679 presents unique challenges in laboratory handling and safety. The absence of a standardized Safety Data Sheet (SDS) necessitates a proactive and rigorous approach to risk mitigation. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, including operational and disposal plans. By understanding the inferred risks and implementing these procedural steps, you can build a self-validating system of safety that protects both you and the integrity of your research.

Core Hazard Assessment: Understanding the Profile of this compound

This compound, identified by CAS number 150351-87-4, is a high-potency research compound. While specific toxicological data is not widely available, its nature as a research chemical warrants the assumption of high biological activity and potential hazards until proven otherwise. The primary risks associated with high-potency, low-dosage compounds include:

  • Inadvertent Inhalation: Fine powders can be easily aerosolized, leading to respiratory exposure.

  • Dermal Absorption: Direct skin contact may result in systemic absorption.

  • Oral Ingestion: Accidental ingestion through contaminated hands or surfaces.

  • Ocular Exposure: Contact with the eyes can cause local irritation and potential systemic effects.

Given the unknown long-term health effects, all personnel must treat this compound as a substance with the potential for significant physiological impact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound in any form (solid or solution).

PPE ComponentSpecificationRationale for Use
Gloves Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of a spill, minimizing contamination of the inner glove and skin.
Eye Protection Chemical splash goggles and a full-face shieldProtects against splashes when handling solutions and from airborne particles of the solid compound.
Body Protection Disposable, fluid-resistant lab coat with knit cuffsPrevents contamination of personal clothing and skin. Knit cuffs provide a snug fit around the inner gloves.
Respiratory Protection A NIOSH-approved N95 or higher-rated respiratorEssential when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.
Foot Protection Closed-toe, non-slip shoesProtects feet from spills and dropped items.

This comprehensive PPE ensemble is designed to create a primary barrier between the researcher and the chemical, mitigating the risk of accidental exposure.[1][2]

Engineering Controls: Creating a Safe Handling Environment

Engineering controls are the most effective means of minimizing exposure to hazardous substances.

  • Chemical Fume Hood: All handling of powdered this compound and preparation of stock solutions must be conducted in a certified chemical fume hood.[2] This provides a controlled and ventilated workspace, pulling airborne particles away from the user.

  • Designated Work Area: Establish a clearly marked "Potent Compound Handling Area" within the laboratory. This designated space should be equipped with all necessary safety equipment and materials for handling and cleanup.

  • Disposable Work Surface: Line the work area within the fume hood with a disposable, absorbent bench liner to contain any spills and facilitate easy cleanup.

The following diagram illustrates the essential workflow for safely handling this compound within a controlled laboratory setting.

GR100679_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_PPE Don Full PPE Prep_Area Prepare Designated Area in Fume Hood Prep_PPE->Prep_Area Prep_Materials Gather All Necessary Materials Prep_Area->Prep_Materials Handling_Weigh Weigh Powdered this compound Prep_Materials->Handling_Weigh Enter Handling Phase Handling_Solubilize Prepare Stock Solution Handling_Weigh->Handling_Solubilize Handling_Store Label and Store Solution Handling_Solubilize->Handling_Store Cleanup_Decon Decontaminate Surfaces Handling_Store->Cleanup_Decon Begin Cleanup Cleanup_Waste Segregate and Dispose of Waste Cleanup_Decon->Cleanup_Waste Cleanup_Doff Doff PPE Correctly Cleanup_Waste->Cleanup_Doff

Caption: Workflow for Safe Handling of this compound.

Procedural, Step-by-Step Guidance

4.1. Preparation of Stock Solutions

  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (vials, spatulas, solvent, pipettes, etc.) is placed inside the designated work area.

  • Weighing:

    • Tare a clean, labeled vial on an analytical balance inside the fume hood.

    • Carefully add the desired amount of powdered this compound to the vial using a dedicated spatula. Avoid any sudden movements that could aerosolize the powder.

    • Close the vial immediately after weighing.

  • Solubilization:

    • Add the appropriate solvent to the vial containing the powdered this compound.

    • Securely cap the vial and mix by gentle inversion or vortexing until the compound is fully dissolved.

  • Storage:

    • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution in a securely sealed, secondary container in a designated, locked storage area.

4.2. Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the affected person to fresh air immediately.
Ingestion Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the compound (this compound) and its CAS number (150351-87-4).

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, bench liners, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain.

  • Decontamination: All non-disposable equipment (spatulas, glassware, etc.) should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste. The equipment should then be washed thoroughly with soap and water.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

The following diagram outlines the logical flow for the segregation and disposal of waste generated during the handling of this compound.

GR100679_Disposal_Plan cluster_Segregation Waste Segregation cluster_Containment Containment cluster_Disposal Final Disposal Start Waste Generation (Handling of this compound) Solid_Waste Contaminated Solid Waste (Gloves, Liners, etc.) Start->Solid_Waste Liquid_Waste Unused/Waste Solutions Start->Liquid_Waste Sharps_Waste Contaminated Sharps (Needles, etc.) Start->Sharps_Waste Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for Pickup by Institutional EHS Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: Waste Segregation and Disposal Plan for this compound.

By adhering to these comprehensive safety and handling protocols, you can effectively manage the risks associated with this compound and maintain a safe and productive research environment.

References

  • Healthy Life Recovery. (n.d.). Research Chemicals: Dangers of Designer Drugs & Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link]

  • University of California, San Diego. (2023, November 14). General Chemical Safety Guidelines. Retrieved from [Link]

  • Greenhouse Treatment Center. (2025, March 14). Research Chemicals - Types & Dangers of RC's. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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GR 100679
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GR 100679

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.